molecular formula C12H18O B7870765 3-(2,4,6-Trimethylphenyl)propan-1-ol CAS No. 27645-07-4

3-(2,4,6-Trimethylphenyl)propan-1-ol

Cat. No.: B7870765
CAS No.: 27645-07-4
M. Wt: 178.27 g/mol
InChI Key: DJYYCKKWIVZQFN-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4,6-Trimethylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,6-Trimethylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYYCKKWIVZQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305617
Record name 2,4,6-Trimethylbenzenepropanol
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Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27645-07-4
Record name 2,4,6-Trimethylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27645-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylbenzenepropanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Mesitylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Mesitylpropan-1-ol, systematically known as 3-(2,4,6-trimethylphenyl)propan-1-ol, is an aromatic alcohol that holds significant potential in the realms of medicinal chemistry and materials science. Its unique structure, featuring a sterically hindered mesityl group attached to a flexible propanol chain, imparts distinct physicochemical properties that are of considerable interest to researchers, scientists, and drug development professionals. The mesityl group, with its three methyl substituents on the benzene ring, can profoundly influence a molecule's conformation, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of 3-mesitylpropan-1-ol, designed to be a valuable resource for professionals in the field.

Chemical and Physical Properties

The fundamental properties of 3-mesitylpropan-1-ol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

PropertyValueSource(s)
IUPAC Name 3-(2,4,6-trimethylphenyl)propan-1-ol-
Synonyms 3-Mesityl-1-propanol[1]
CAS Number 27645-07-4[1]
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol -
Appearance Predicted to be a colorless liquid-
Boiling Point Predicted to be high-
Solubility Expected to be soluble in organic solvents-

Synthesis of 3-Mesitylpropan-1-ol

A plausible and efficient synthetic route to 3-mesitylpropan-1-ol involves a two-step process starting from mesitylene. The first step is a Friedel-Crafts acylation to introduce a three-carbon chain, followed by a reduction of the resulting carbonyl group to the desired primary alcohol.

Overall Synthesis Workflow

Synthesis_Workflow Mesitylene Mesitylene KetoAcid 3-Mesityl-3-oxopropanoic Acid Mesitylene->KetoAcid Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride + AlCl₃ SuccinicAnhydride->KetoAcid PropanoicAcid 3-Mesitylpropanoic Acid KetoAcid->PropanoicAcid Reduction Reduction1 Wolff-Kishner or Clemmensen Reduction Reduction1->PropanoicAcid Ester Ethyl 3-Mesitylpropanoate PropanoicAcid->Ester Esterification Esterification Ethanol, H⁺ Esterification->Ester Alcohol 3-Mesitylpropan-1-ol Ester->Alcohol Reduction Reduction2 LiAlH₄, THF Reduction2->Alcohol

Caption: A proposed two-step synthetic workflow for 3-mesitylpropan-1-ol.

Experimental Protocols

Step 1: Synthesis of 3-(2,4,6-trimethylphenyl)propanoic Acid

This intermediate can be synthesized via a Friedel-Crafts acylation of mesitylene with succinic anhydride, followed by reduction of the resulting keto acid.[2]

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride.

    • Slowly add mesitylene to the mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The resulting solid, 3-(2,4,6-trimethylbenzoyl)propanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.

  • Reduction of the Keto Acid (Wolff-Kishner Reduction):

    • The keto acid is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

    • Water and excess hydrazine are distilled off, and the reaction mixture is heated at a higher temperature to effect the reduction of the carbonyl group to a methylene group.

    • After cooling, the reaction mixture is acidified, and the product, 3-(2,4,6-trimethylphenyl)propanoic acid, is extracted with an organic solvent.

Step 2: Reduction of 3-(2,4,6-trimethylphenyl)propanoic Acid to 3-Mesitylpropan-1-ol

The carboxylic acid is first converted to its ethyl ester, which is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5][6][7]

  • Esterification (Fischer Esterification):

    • 3-(2,4,6-trimethylphenyl)propanoic acid is refluxed in an excess of absolute ethanol with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[8][9][10][11][12]

    • The reaction is driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

    • After the reaction is complete, the excess ethanol is removed under reduced pressure, and the residue is worked up by extraction to yield ethyl 3-(2,4,6-trimethylphenyl)propanoate.

  • Reduction of the Ester:

    • A solution of ethyl 3-(2,4,6-trimethylphenyl)propanoate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.[3][5][6][7]

    • The reaction mixture is then stirred at room temperature for several hours.

    • The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 3-mesitylpropan-1-ol, which can be further purified by distillation or chromatography.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow Sample Purified 3-Mesitylpropan-1-ol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of 3-mesitylpropan-1-ol.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the ring, and the protons of the propyl chain.[9][13][14]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8s2HAromatic protons (H-3', H-5')
~3.6t2H-CH₂-OH (C1-H)
~2.6t2HAr-CH₂- (C3-H)
~2.2s9HAromatic -CH₃ (2', 4', 6'-CH₃)
~1.8p2H-CH₂-CH₂-CH₂- (C2-H)
~1.5 (broad)s1H-OH
Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the symmetry of the mesityl group.[1][7][15]

Chemical Shift (ppm)Assignment
~137Quaternary aromatic carbons (C-2', C-4', C-6')
~135Quaternary aromatic carbon (C-1')
~129Aromatic CH carbons (C-3', C-5')
~62-CH₂-OH (C-1)
~35-CH₂-CH₂-CH₂- (C-2)
~29Ar-CH₂- (C-3)
~21Aromatic -CH₃ (4'-CH₃)
~20Aromatic -CH₃ (2', 6'-CH₃)
Predicted IR Spectroscopy Data

The IR spectrum will be characterized by a broad O-H stretch, C-H stretches of the alkyl and aromatic groups, and aromatic C=C bending vibrations.[3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1610, 1470MediumAromatic C=C bending
1200-1000StrongC-O stretch (primary alcohol)
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage of the propyl chain.[5][16][17]

m/zFragment Ion
178[M]⁺ (Molecular ion)
160[M - H₂O]⁺
133[M - CH₂CH₂OH]⁺ (Benzylic cleavage)
119[C₉H₁₁]⁺ (Tropylium-like ion)

Applications in Research and Drug Development

The structural features of 3-mesitylpropan-1-ol make it an interesting candidate for applications in drug discovery and materials science.

  • Medicinal Chemistry: The bulky mesityl group can act as a "magic methyl" analogue on a larger scale, providing steric hindrance that can influence the binding affinity and selectivity of a molecule for its biological target.[18][19] It can also shield metabolically labile sites, potentially improving the pharmacokinetic profile of a drug candidate.[18] The propanol moiety provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Organic Synthesis: As a primary alcohol, the hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, making 3-mesitylpropan-1-ol a versatile building block for the synthesis of more complex molecules.

  • Materials Science: The aromatic nature of the mesityl group and the reactive hydroxyl group could allow for its incorporation into polymers or other materials to modify their properties, such as thermal stability or solubility.

Conclusion

3-Mesitylpropan-1-ol is a unique chemical entity with a combination of steric bulk and functional reactivity. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established organic chemistry methodologies. Its predicted spectroscopic properties provide a clear roadmap for its characterization. The presence of the sterically demanding mesityl group suggests that this molecule could be a valuable tool for medicinal chemists seeking to modulate the properties of drug candidates. This technical guide serves as a foundational resource to encourage and facilitate further research into the synthesis, characterization, and application of this intriguing molecule.

References

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

  • PubChem. Mesitylene. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Organic Syntheses. 3-phenyl-1-propanol. [Link]

  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Student Academic Success Services. Organic Reactions: Esterification & Transesterification. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • MolPort. 3-(3-methoxyphenyl)-3-(2,4,6-trimethylphenyl)propanoic acid. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Google Patents. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
  • Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Chegg. Question: What is the major product of this reaction?. [Link]

  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

Chemical Profile & Synthetic Utility: 3-(2,4,6-Trimethylphenyl)propan-1-ol

[1][2][3]

Executive Summary

3-(2,4,6-Trimethylphenyl)propan-1-ol (often referred to as 3-Mesitylpropan-1-ol ) is a specialized steric building block used in the synthesis of lipophilic ligands, supramolecular hosts, and metabolically stable pharmaceutical candidates.[1][2] Unlike its unsubstituted analog (3-phenylpropan-1-ol), the presence of the mesityl (2,4,6-trimethylphenyl) group introduces significant steric bulk and electron-donating character.[1]

This guide outlines the physicochemical properties, validated synthetic pathways, and specific utility of this molecule in drug development, focusing on its role in modulating metabolic stability via steric shielding.

Physicochemical Characterization

The molecule consists of a primary alcohol tethered to a mesityl ring by a three-carbon alkyl chain.[1][2][3] The 2,6-dimethyl substitution pattern on the ring creates a "steric wall," restricting rotation and preventing metabolic attack at the ortho positions.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 3-(2,4,6-Trimethylphenyl)propan-1-ol
Common Name 3-Mesitylpropanol
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol Calculated based on standard atomic weights.[1]
LogP (Predicted) ~3.8 - 4.1High lipophilicity due to trimethyl substitution.[2][3]
H-Bond Donors 1(Hydroxyl group)
H-Bond Acceptors 1(Hydroxyl oxygen)
Boiling Point (Pred.) 255–265 °C (at 760 mmHg)significantly higher than 3-phenylpropanol (236°C) due to MW.[2]
Appearance Colorless to pale yellow viscous oilTendency to crystallize at low temps.[2][3]

Synthetic Pathways[1][4]

To ensure high purity and regioselectivity, two primary routes are recommended.[3] The choice depends on the starting material availability: Allylmesitylene (Route A) or Mesitylpropionic Acid (Route B).[3]

Diagram 1: Synthetic Logic Flow

SynthesisRoutesStart1Precursor A:AllylmesityleneProcess1Hydroboration-Oxidation(9-BBN / H2O2)Start1->Process1RegiocontrolStart2Precursor B:3-Mesitylpropanoic AcidProcess2Hydride Reduction(LiAlH4 / THF)Start2->Process2ReductionIntermediateOrganoboraneIntermediateProcess1->IntermediateProductTARGET:3-(2,4,6-Trimethylphenyl)propan-1-olProcess2->ProductAcid WorkupIntermediate->ProductOxidation

Caption: Comparative synthetic routes. Route A (Hydroboration) is preferred for milder conditions; Route B (Reduction) is preferred for scale-up.

Route A: Hydroboration of Allylmesitylene (Recommended)

This method utilizes 9-BBN (9-Borabicyclo[3.3.1]nonane) to achieve exclusive anti-Markovnikov selectivity.[2] The steric bulk of the mesityl group complements the bulk of 9-BBN, ensuring the boron atom adds to the terminal carbon.

  • Reagents: Allylmesitylene, 9-BBN (0.5M in THF), NaOH (3M), H₂O₂ (30%).[4]

  • Mechanism: Syn-addition of B-H across the alkene, followed by oxidative cleavage.[2][3][5]

Route B: Reduction of 3-Mesitylpropanoic Acid

A classic reduction using Lithium Aluminum Hydride (LiAlH₄).[1][2] While effective, this route requires the synthesis of the carboxylic acid precursor first (often via Friedel-Crafts acylation/reduction).

Detailed Experimental Protocol

Method Selected: Hydroboration-Oxidation of Allylmesitylene (Route A). Rationale: This protocol avoids the generation of aluminum salts and operates under conditions compatible with other sensitive functional groups.[2][3]

Reagents & Equipment[1][2][8][9][10][11][12]
  • Substrate: 2-Allyl-1,3,5-trimethylbenzene (Allylmesitylene) [10 mmol].

  • Reagent: 9-BBN solution (0.5 M in THF) [11 mmol, 1.1 equiv].

  • Oxidant: Hydrogen Peroxide (30% aq).[2][3]

  • Base: Sodium Hydroxide (3 M aq).[2][3]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2][3]

  • Atmosphere: Dry Nitrogen or Argon.[2][3]

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3][6]

  • Hydroboration:

    • Charge the flask with Allylmesitylene (1.60 g, 10 mmol) and anhydrous THF (10 mL).

    • Cool to 0°C in an ice bath.[2][3][6]

    • Add 9-BBN solution (22 mL, 11 mmol) dropwise via syringe over 15 minutes.[2]

    • Critical Control Point: Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitor consumption of alkene via TLC or GC-MS).

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Safety Note: The oxidation is exothermic.[2][3]

    • Add NaOH (3 M, 5 mL) slowly.

    • Add H₂O₂ (30%, 5 mL) dropwise. Maintain temperature < 10°C during addition.

    • Once addition is complete, warm to 50°C for 1 hour to ensure complete oxidation of the C-B bond.[3]

  • Workup:

    • Cool to room temperature.[2][3][5][6][7]

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).[2][3]

    • Wash combined organics with Brine (sat. NaCl).[2][3]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.[2][3]

  • Purification:

    • The crude oil usually contains cyclooctanediol (byproduct of 9-BBN).[2]

    • Purify via flash column chromatography (Silica Gel, Hexanes:EtOAc 8:2).[3]

Applications in Drug Discovery[1][2][4]

The 3-(2,4,6-trimethylphenyl) moiety is not merely a structural spacer; it is a functional pharmacophore component.

Diagram 2: Pharmacological Logic (SAR)

SAR_LogicMesitylMesityl Head Group(Lipophilic/Steric)LinkerPropyl Chain(Flexible Spacer)Mesityl->LinkerEffect1Blocks MetabolicHydroxylation (P450)Mesityl->Effect1Effect2Restricts RotationalFreedom (Entropy)Mesityl->Effect2HeadHydroxyl Group(Functional Handle)Linker->HeadEffect3Linker for PROTACsor LigandsHead->Effect3

Caption: Structure-Activity Relationship (SAR) analysis of the mesityl-propanol scaffold.

Key Advantages:
  • Metabolic Stability: The methyl groups at the 2 and 6 positions of the phenyl ring prevent oxidative metabolism (hydroxylation) at the ortho positions, a common clearance pathway for phenyl-containing drugs.[3]

  • Solubility Modulation: The high lipophilicity (LogP ~4) helps transport polar payloads across lipid bilayers when used as a conjugate.[2][3]

  • Supramolecular Anchors: This motif is frequently used in "molecular tweezers" where the mesityl group engages in

    
    -stacking interactions while preventing self-aggregation due to its thickness.[1][2][3]
    

References

  • Brown, H. C., & Knights, E. F. (1968).[3] Hydroboration of Alkenes.[2][3][5][8] The Reaction of 9-Borabicyclo[3.3.1]nonane with Alkenes.[2][4][8][9] Journal of the American Chemical Society.[2][3][5] (Foundational text on 9-BBN specificity).

  • Organic Syntheses. (2011). Cross-Coupling of Organoboron Compounds.[2][3] (Demonstrates the utility of alkyl-9-BBN intermediates).[2]

  • Ramachandran, P. V., et al. (2022).[3][6] A Safer Reduction of Carboxylic Acids with Titanium Catalysis.[2][3][6] Organic Letters.[2][3][6] (Alternative reduction methods for the acid precursor).

  • PubChem. Compound Summary: 3-(2,4,6-trimethoxyphenyl)propionic acid.[2][10] (Structural analog data for property estimation).[2]

Technical Whitepaper: Solubility Profile of 3-(2,4,6-trimethylphenyl)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-(2,4,6-trimethylphenyl)propan-1-ol (CAS: 27645-07-4).

Executive Summary

3-(2,4,6-trimethylphenyl)propan-1-ol (also known as 3-mesityl-1-propanol ) represents a distinct class of phenylpropanoids where the aromatic core is sterically crowded by three methyl groups. This structural modification significantly alters its solubility landscape compared to its parent compound, 3-phenyl-1-propanol.

While the parent molecule exhibits amphiphilic behavior with moderate water solubility, the introduction of the trimethyl (mesityl) moiety drastically increases lipophilicity (LogP shift ~+1.5). Consequently, this guide predicts and validates a solubility profile characterized by high affinity for non-polar and polar aprotic solvents , and negligible aqueous solubility . This document provides researchers with the theoretical basis for solvent selection and a robust, self-validating protocol for empirical determination.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Understanding the solubility requires a structural dissection. The molecule consists of a lipophilic "tail" (the mesityl group) and a hydrophilic "head" (the primary alcohol).

PropertyData / PredictionSource/Rationale
IUPAC Name 3-(2,4,6-trimethylphenyl)propan-1-olStandard Nomenclature
CAS Number 27645-07-4 Sigma-Aldrich [1]
Molecular Formula C₁₂H₁₈O-
Molecular Weight 178.27 g/mol Calculated
Physical State Viscous Liquid / Low-melting SolidAnalogous to 3-phenylpropanol, modified by steric bulk.
LogP (Predicted) 3.2 – 3.5 Base LogP (3-phenylpropanol) ≈ 1.8 + 3x Methyl (0.5 ea) [2]
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 1Hydroxyl group
Structural Impact on Solubility
  • The Mesityl Effect: The 2,4,6-trimethyl substitution creates a "grease ball" effect. The methyl groups shield the aromatic ring, reducing

    
    -
    
    
    
    stacking interactions. This often lowers the melting point relative to planar analogues, enhancing solubility in organic solvents but severely penalizing water solubility due to the hydrophobic effect.
  • The Propanol Chain: Provides a localized polar region capable of hydrogen bonding, ensuring miscibility with short-chain alcohols (MeOH, EtOH).

Solubility Landscape: Predicted & Empirical Matrix

In the absence of a specific vendor datasheet for this derivative, we utilize Hansen Solubility Parameters (HSP) and Fragmental Constant Methods to derive the following solubility matrix.

Theoretical Solubility Prediction

The solubility is governed by the "Like Dissolves Like" principle, quantified by the interaction distance (


) between the solute and solvent in Hansen space.
  • Solute HSP (Estimated):

    
     (Dispersion), 
    
    
    
    (Polarity),
    
    
    (H-bonding).
Solvent Compatibility Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolMiscible Strong H-bond donor/acceptor match with the hydroxyl tail.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL) High dipole interactions stabilize the polar head; organic bulk accommodates the tail.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent dispersion force match with the aromatic mesityl core.
Ethers THF, MTBEHigh Ether oxygen accepts H-bonds from the solute's hydroxyl group.
Aliphatic Hydrocarbons Hexane, HeptaneModerate to High Distinct Difference: Unlike 3-phenylpropanol, the trimethyl group significantly enhances compatibility with alkanes.
Aromatic Hydrocarbons TolueneHigh Perfect

-system compatibility (Mesityl-Toluene interaction).
Aqueous Water, PBS (pH 7.4)Insoluble (< 0.1 mg/mL) Hydrophobic penalty of the C₁₂ skeleton overwhelms the single -OH group.

Critical Application Note: For drug delivery formulations, avoid pure aqueous systems. Use co-solvent systems (e.g., PEG400/Water or Ethanol/Water) or surfactant-based carriers (Tween 80).

Experimental Protocol: Thermodynamic Solubility Determination

To generate definitive data for regulatory or development purposes, do not rely on visual estimation. Use the Shake-Flask Method with HPLC-UV Detection . This protocol is designed to be self-validating by ensuring equilibrium is reached.

Reagents & Equipment[1][4][10]
  • Test Substance: 3-(2,4,6-trimethylphenyl)propan-1-ol (>98% purity).

  • Solvents: HPLC Grade (MeOH, Water, Acetonitrile).

  • Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters (compatible with organic solvents), HPLC system.

Step-by-Step Methodology
  • Preparation of Supersaturation:

    • Weigh approx. 20 mg of the substance into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Hexane).

    • Check: If the solid dissolves completely, add more substance until a visible solid precipitate remains. This ensures a saturated solution.[1]

  • Equilibration (The Kinetic Check):

    • Place vials on an orbital shaker at 25°C ± 0.1°C.

    • Validation Step: Prepare triplicate samples. Harvest one sample at 24 hours, one at 48 hours, and one at 72 hours. If the concentration plateaus between 24h and 48h, equilibrium is confirmed.

  • Phase Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved solids.

    • Filter the supernatant through a 0.45 µm PTFE filter. Note: Saturate the filter with 200 µL of solution first and discard to prevent drug adsorption loss.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to land within the linear calibration range.

    • Wavelength Selection: The mesityl group has a distinct UV absorption. Use a diode array detector (DAD) to scan 200–400 nm; expect

      
       around 260–270 nm (typical for alkyl-benzenes).
      
Workflow Visualization

The following diagram illustrates the critical decision points in the solubility determination workflow.

SolubilityProtocol Fig 1. Self-Validating Shake-Flask Solubility Workflow. Start Start: Weigh Excess Solute AddSolvent Add Solvent (Ensure Precipitate) Start->AddSolvent CheckSolid Is Solid Present? AddSolvent->CheckSolid Shake Shake @ 25°C (24h, 48h, 72h) Filter Centrifuge & Filter (PTFE 0.45µm) Shake->Filter CheckSolid->Shake Yes AddMore Add More Solute CheckSolid->AddMore No AddMore->CheckSolid HPLC HPLC-UV Analysis Filter->HPLC

Applications in Synthesis & Development

Purification Strategies

Given the high solubility in non-polar solvents and alcohols, recrystallization (if solid) or liquid-liquid extraction is straightforward:

  • Extraction: Use Ethyl Acetate or Diethyl Ether to extract the compound from aqueous reaction mixtures. The LogP > 3 ensures >99% recovery into the organic phase.

  • Crystallization: If the compound is solid, use a solvent pair of Hexane/Ethyl Acetate . Dissolve in minimal hot Ethyl Acetate and slowly add Hexane to induce precipitation.

Mechanistic Pathway: Solvent Interaction

The diagram below conceptualizes how the solvent molecules interact with the specific functional groups of 3-(2,4,6-trimethylphenyl)propan-1-ol.

InteractionMap Fig 2. Molecular Interaction Map: Solvent Compatibility Mechanisms. Molecule 3-(2,4,6-trimethylphenyl)propan-1-ol Mesityl Mesityl Group (Lipophilic) Molecule->Mesityl Linker Propyl Chain Molecule->Linker Hydroxyl Hydroxyl Group (Hydrophilic) Molecule->Hydroxyl Hexane Hexane/Toluene (Van der Waals) Mesityl->Hexane Strong Interaction Water Water (Repulsion) Mesityl->Water Hydrophobic Exclusion Hydroxyl->Water Solvation (Weakened by Tail) Ethanol Ethanol/DMSO (H-Bonding) Hydroxyl->Ethanol H-Bond Donor/Acceptor

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Yadigarov, R. R., et al. (2010). "Reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines." Chemistry of Heterocyclic Compounds.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Thermodynamic & Steric Profile of Mesityl-Substituted Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical properties of mesityl-substituted alcohols, with a specific focus on 2,4,6-trimethylbenzyl alcohol (Mesitylmethanol) . This document is structured for application scientists and medicinal chemists, emphasizing the strategic utility of the mesityl group in modulating metabolic stability and solubility.

Technical Whitepaper | Version 1.0 Focus Compound: 2,4,6-Trimethylbenzyl Alcohol (Mesitylmethanol)

Executive Summary: The "Magic Methyl" Effect in Overdrive

In drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group boosts potency or selectivity—is well documented. The mesityl group (2,4,6-trimethylphenyl) takes this concept to its thermodynamic extreme. By saturating the ortho positions with methyl groups, mesityl-substituted alcohols introduce a profound steric blockade .

This guide analyzes the thermodynamic consequences of this substitution.[1] Unlike simple benzyl alcohols, mesityl derivatives exhibit unique rotational barriers, reduced solvation enthalpies, and enhanced resistance to oxidative metabolism. These properties make them critical scaffolds for designing metabolically stable linkers and sterically protected ligands.

Molecular Architecture & Steric Impact

The defining feature of mesitylmethanol is the A(1,3)-strain imposed by the two ortho-methyl groups flanking the hydroxymethyl substituent.

  • Rotational Restriction: The

    
     bond rotation is severely restricted compared to benzyl alcohol. The hydroxyl group is forced out of coplanarity with the aromatic ring to minimize steric clash with the ortho-methyls.
    
  • Solvation Shielding: The hydrophobic methyl "fence" prevents bulk solvent molecules from effectively stabilizing the hydroxyl proton or the corresponding alkoxide anion. This has direct implications for pKa and solubility.

Structural Visualization: Steric Blockade

The following diagram illustrates the synthesis and the steric environment of the mesityl group.

MesitylSynthesis cluster_sterics Steric Consequence Mes Mesitylene (1,3,5-Trimethylbenzene) Brom Intermediate: 2,4,6-Trimethylbenzoic Acid Mes->Brom 1. Br2/Fe (Bromination) 2. Mg, CO2 (Grignard Carbonation) Prod Target: Mesitylmethanol Brom->Prod LiAlH4, THF (Reductive Deoxygenation) Note Ortho-methyls block nucleophilic attack and rotation. Prod->Note

Figure 1: Synthetic pathway to Mesitylmethanol highlighting the steric shielding introduced in the final structure.

Thermodynamic Parameters (Data & Estimation)

Reliable experimental data for mesitylmethanol is scarce compared to benzyl alcohol. Below is a synthesized dataset combining literature values with Group Additivity estimations (Benson Method) validated for this class of compounds.

Table 1: Physicochemical & Thermodynamic Data
PropertyValueSource/Method
CAS Number 4170-90-5Registry
Molecular Weight 150.22 g/mol Calculated
Melting Point (

)
87–89 °CExperimental [1]
Boiling Point (

)
140 °C (15 mmHg)Experimental [1]
Density (

)
~1.0 g/cm³Estimate
LogP (Octanol/Water) 2.85 ± 0.3Predicted (Consensus)
pKa (Acid Dissociation) 16.5 ± 0.5Estimated (vs Benzyl Alcohol 15.[2]4)
O-H BDE ~104 kcal/molDerived from primary alcohol baseline
Deep Dive: Enthalpy of Formation ( )

Direct combustion calorimetry data for mesitylmethanol is limited. We calculate the theoretical


 (gas) using Benson Group Additivity .
  • Base Group (Benzyl Alcohol):

    
     kJ/mol
    
  • Add 3 Methyls (

    
    ): 
    
    
    
    kJ/mol =
    
    
    kJ/mol
  • Corrections (Ortho Interactions):

    • The ortho methyls interact with the

      
       group.
      
    • Steric correction (

      
       ortho to 
      
      
      
      ):
      
      
      kJ/mol per interaction (x2).
  • Estimated

    
    : 
    
    
    

Implication: The molecule is thermodynamically stable but possesses significant internal strain energy relative to its isomers, driving its reactivity in specific rearrangement reactions.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, spectroscopic confirmation).

Protocol A: Synthesis via Reductive Deoxygenation

Rationale: Direct formylation of mesitylene is possible, but reduction of the commercially available acid ensures higher purity and avoids hazardous chloromethylation routes.

Reagents: 2,4,6-Trimethylbenzoic acid (1.0 eq), Lithium Aluminum Hydride (


, 1.5 eq), Anhydrous THF.
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add

    
     (powder) and suspend in anhydrous THF (
    
    
    
    M concentration relative to substrate). Cool to 0°C.
  • Addition: Dissolve 2,4,6-trimethylbenzoic acid in THF. Add dropwise to the

    
     suspension. Caution: Hydrogen gas evolution.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours. The bulky ortho-methyls retard the rate of hydride attack; reflux ensures completion.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of
    
    
    .
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (10:1) to yield white needles (MP: 87-89°C).

Protocol B: Spectrophotometric pKa Determination

Rationale: Mesitylmethanol is too insoluble and too weak an acid for standard potentiometric titration. UV-Vis spectroscopy exploits the shift in absorption between the neutral alcohol and the alkoxide.

Reagents: Mesitylmethanol, DMSO (co-solvent), Potassium tert-butoxide (


), Hammett indicators.
  • Preparation: Prepare a

    
     M solution of mesitylmethanol in DMSO/Water (80:20).
    
  • Blanking: Record the UV spectrum of the neutral form (

    
     typically ~265 nm for the aromatic system).
    
  • Titration: Add aliquots of standardized base (

    
     in DMSO).
    
  • Data Analysis: Plot Absorbance vs. pH (measured via calibrated glass electrode).

  • Calculation: Use the Henderson-Hasselbalch equation.

    • Note: Expect a pKa shift of +1.0 to +1.5 units relative to benzyl alcohol due to steric inhibition of solvation (the solvent cannot effectively stabilize the anionic charge due to the methyl bulk).

Applications in Drug Design

The mesityl group is not merely a passive scaffold; it is a functional tool for modulating pharmacokinetics.

Thermodynamic Cycle of Metabolic Stability

The metabolic oxidation of benzylic alcohols to benzoic acids is a rapid clearance pathway. Mesityl substitution retards this via two thermodynamic mechanisms:

  • Steric Exclusion: The bulky methyls prevent the alcohol from entering the active site of Cytochrome P450 or Alcohol Dehydrogenase (ADH).

  • Radical Stability: While the benzylic radical is stable, the transition state for H-abstraction is sterically crowded, increasing the activation energy (

    
    ).
    

MetabolicStability Substrate Mesitylmethanol (Lipophilic, Stable) Enzyme CYP450 / ADH Active Site Substrate->Enzyme Diffusion Complex Enzyme-Substrate Complex Enzyme->Complex Binding (Kd) Block STERIC CLASH High Delta G barrier Enzyme->Block Product Mesityl Carboxylic Acid (Rapid Excretion) Complex->Product Oxidation (k_cat) Block->Complex

Figure 2: Thermodynamic barrier to enzymatic oxidation. The red dashed lines indicate pathways inhibited by the steric bulk of the ortho-methyl groups.

Solubility Profiling

While mesitylmethanol is lipophilic (LogP ~2.85), it serves as a model for "grease ball" pharmacophores.

  • Recommendation: If using mesityl groups to block metabolism, counteract the lipophilicity by introducing polar groups (e.g., morpholine, sulfone) at the para position or on the side chain to maintain oral bioavailability.

References

  • NIST Chemistry WebBook. 2,4,6-Trimethylbenzylic alcohol Thermochemical Data. National Institute of Standards and Technology.[3] Link

  • ChemicalBook. 2,4,6-Trimethylbenzyl alcohol Properties and Standards.Link

  • Sigma-Aldrich. Product Specification: 2,4,6-Trimethylbenzyl alcohol. Merck KGaA. Link

  • PubChem. Compound Summary: 2,4,6-Trimethylbenzyl alcohol. National Center for Biotechnology Information. Link

  • Master Organic Chemistry. Bond Dissociation Energies and Radical Stability. (Contextual reference for BDE trends). Link

  • Organic Syntheses. Mesitylene and Derivatives Synthesis. (Historical context for mesityl group preparation). Link

Sources

Methodological & Application

Application Note: A Robust, Multi-Step Synthesis of 3-(2,4,6-Trimethylphenyl)propan-1-ol from Mesitylene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2,4,6-trimethylphenyl)propan-1-ol, a valuable building block in organic synthesis, starting from the readily available hydrocarbon mesitylene. The synthetic strategy is designed to circumvent common issues such as carbocation rearrangement by employing a robust three-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, and a final reduction of a carboxylic acid. This application note details the underlying chemical principles, provides validated, step-by-step experimental protocols, and includes process visualization diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

The synthesis of specifically substituted alkylphenols is a frequent challenge in the development of novel pharmaceutical agents and functional materials. The target molecule, 3-(2,4,6-trimethylphenyl)propan-1-ol, features a primary alcohol separated from a sterically hindered mesityl group by a propyl chain. Direct alkylation of mesitylene using a three-carbon electrophile is synthetically challenging and often leads to undesired isomers due to the high propensity of primary carbocations to rearrange.[1][2]

To achieve a regiochemically pure product, a more controlled approach is required. The strategy outlined herein leverages the reliability of Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by two distinct reduction steps.[1][2]

The selected three-step pathway is as follows:

  • Friedel-Crafts Acylation: Mesitylene is acylated with succinic anhydride in the presence of aluminum chloride (AlCl₃) to form 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. This reaction establishes the required carbon skeleton.

  • Clemmensen Reduction: The aryl ketone functionality of the intermediate is selectively reduced to a methylene group using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl), yielding 4-(2,4,6-trimethylphenyl)butanoic acid.

  • Carboxylic Acid Reduction: The terminal carboxylic acid is reduced to the target primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄).

This sequence ensures the unambiguous construction of the target molecule with high purity and yield.

Synthetic_Pathway Mesitylene Mesitylene Intermediate1 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid Mesitylene->Intermediate1 1. Succinic Anhydride, AlCl₃ (Friedel-Crafts Acylation) Intermediate2 4-(2,4,6-trimethylphenyl)butanoic acid Intermediate1->Intermediate2 2. Zn(Hg), HCl (Clemmensen Reduction) FinalProduct 3-(2,4,6-trimethylphenyl)propan-1-ol Intermediate2->FinalProduct 3. LiAlH₄, THF (Carboxylic Acid Reduction) FC_Mechanism cluster_0 Acylium Ion Generation cluster_1 Electrophilic Attack & Deprotonation Anhydride Succinic Anhydride Acylium Acylium Ion Intermediate Anhydride->Acylium + AlCl₃ AlCl3 AlCl₃ Mesitylene Mesitylene SigmaComplex Sigma Complex (Arenium Ion) Mesitylene->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺, -AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation of mesitylene.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
Mesitylene120.1910012.0 g (13.8 mL)Reagent grade, freshly distilled
Succinic Anhydride100.0711011.0 gAnhydrous
Aluminum Chloride133.3422029.3 gAnhydrous, finely powdered
Dichloromethane (DCM)--200 mLAnhydrous solvent
Hydrochloric Acid (conc.)--50 mLFor workup
Crushed Ice--~300 gFor workup

Procedure

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to handle evolving HCl gas. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and anhydrous DCM (100 mL). Begin stirring to create a slurry.

  • Addition of Acylating Agent: Dissolve succinic anhydride (11.0 g) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 30 minutes. The mixture may warm up slightly.

  • Addition of Mesitylene: Add mesitylene (12.0 g) to the dropping funnel with the remaining 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. The solution will typically darken and HCl gas will evolve.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) and maintain for 3 hours. Monitor the reaction progress by TLC if desired.

  • Workup: Cool the reaction flask in an ice-water bath. Very slowly and cautiously, pour the reaction mixture onto a beaker containing ~300 g of crushed ice and 50 mL of concentrated HCl. Caution: This is a highly exothermic quench that will release large amounts of HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product, 4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid, can be purified by recrystallization from a toluene/hexane mixture.

Part II: Clemmensen Reduction of the Aryl Ketone

Rationale and Application

The Clemmensen reduction is a classic method for deoxygenating aldehydes and ketones to their corresponding alkanes. [3][4]It is performed under strongly acidic conditions, making it perfectly suited for our substrate, which contains a stable carboxylic acid moiety. [5]This method is preferred over the base-catalyzed Wolff-Kishner reduction, as the high temperatures and strongly basic conditions of the latter could potentially lead to side reactions with the carboxylic acid intermediate. [2][6]The exact mechanism is complex and thought to involve radical and/or organozinc intermediates on the surface of the zinc. [3]

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid220.275011.0 gProduct from Part I
Zinc, mossy65.38-25 g
Mercury(II) Chloride (HgCl₂)271.52~20.5 gToxic! Handle with extreme care
Hydrochloric Acid (conc.)--40 mL
Toluene--50 mLSolvent
Water--100 mL

Procedure

  • Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add mossy zinc (25 g) to a flask containing a solution of mercury(II) chloride (0.5 g) in 25 mL of water and 1 mL of concentrated HCl. Swirl for 5-10 minutes. The zinc will become coated with a shiny layer of mercury. Decant the aqueous solution and wash the amalgam with water (3 x 25 mL).

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared zinc amalgam, 11.0 g of the keto-acid from Part I, 25 mL of water, 25 mL of toluene, and 20 mL of concentrated HCl.

  • Reaction: Heat the two-phase mixture to a vigorous reflux with efficient stirring. Every hour, add an additional 5 mL of concentrated HCl through the top of the condenser. Continue refluxing for a total of 6-8 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction to room temperature. Decant the liquid from the excess zinc amalgam. Transfer the liquid to a separatory funnel.

  • Extraction: Separate the toluene layer. Extract the aqueous layer with toluene (2 x 25 mL).

  • Purification: Combine the toluene extracts, wash with water and then brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield 4-(2,4,6-trimethylphenyl)butanoic acid, which can be used directly in the next step or purified further by recrystallization if necessary.

Part III: Reduction of Carboxylic Acid to Primary Alcohol

Reagent Choice and Mechanism

The reduction of a carboxylic acid to a primary alcohol requires a potent hydride donor. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation. [7][8]Other common reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids due to the resonance-stabilized nature of the corresponding carboxylate anion that forms in the initial step. [9]The mechanism involves an initial acid-base reaction where LiAlH₄ deprotonates the carboxylic acid. The resulting aluminum-carboxylate complex is then successively reduced by hydride transfer, passing through an aldehyde-equivalent intermediate that is immediately reduced to the alkoxide. [9][10]An aqueous or acidic workup then protonates the alkoxide to yield the final primary alcohol. [10]

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
4-(2,4,6-trimethylphenyl)butanoic acid206.28408.25 gProduct from Part II
Lithium Aluminum Hydride (LiAlH₄)37.95803.0 gReacts violently with water!
Tetrahydrofuran (THF)--150 mLAnhydrous, inhibitor-free
Ethyl Acetate--~20 mLFor quenching
1 M aq. NaOH--~15 mLFor workup
Water--~15 mLFor workup

Procedure

  • Setup: Assemble an oven-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • LAH Suspension: Carefully add LiAlH₄ (3.0 g) to 100 mL of anhydrous THF in the flask to create a stirred suspension. Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Dissolve the carboxylic acid (8.25 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 45-60 minutes, maintaining the temperature at 0°C. Hydrogen gas will evolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 4 hours.

  • Quenching (Fieser Workup): EXTREME CAUTION! The quenching of excess LiAlH₄ is highly exothermic and produces flammable hydrogen gas. Perform this procedure slowly behind a blast shield in a fume hood.

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and dropwise, add 3 mL of water.

    • Slowly and dropwise, add 3 mL of 1 M aqueous NaOH.

    • Slowly and dropwise, add 9 mL of water.

    • Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 25 mL).

  • Purification: Combine the filtrate and washings. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-(2,4,6-trimethylphenyl)propan-1-ol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil.

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Acid Reduction s1_setup Assemble Dry Glassware (N₂ Atmosphere) s1_react Add AlCl₃, Succinic Anhydride, and Mesitylene in DCM s1_setup->s1_react s1_reflux Reflux for 3h s1_react->s1_reflux s1_workup Ice/HCl Quench s1_reflux->s1_workup s1_extract Extract with DCM s1_workup->s1_extract s1_purify Recrystallize Product s1_extract->s1_purify s2_setup Prepare Zn(Hg) Amalgam s1_purify->s2_setup s2_react Reflux Keto-Acid with Zn(Hg) and conc. HCl s2_setup->s2_react s2_workup Cool and Decant s2_react->s2_workup s2_extract Extract with Toluene s2_workup->s2_extract s2_purify Evaporate Solvent s2_extract->s2_purify s3_setup Assemble Dry Glassware (N₂ Atmosphere) s2_purify->s3_setup s3_react Add Carboxylic Acid to LiAlH₄ in THF at 0°C s3_setup->s3_react s3_reflux Reflux for 4h s3_react->s3_reflux s3_workup Fieser Quench (H₂O, NaOH) s3_reflux->s3_workup s3_filter Filter through Celite s3_workup->s3_filter s3_purify Column Chromatography s3_filter->s3_purify

Caption: Step-by-step experimental workflow for the three-stage synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 3-(2,4,6-trimethylphenyl)propan-1-ol from mesitylene. By employing a Friedel-Crafts acylation followed by sequential Clemmensen and lithium aluminum hydride reductions, the synthesis avoids potential side reactions and ensures high regiochemical purity. The protocols provided have been designed for clarity and safety, offering a robust foundation for researchers requiring this and structurally related compounds for further development.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene.
  • Chemguide. Reduction of Carboxylic Acids.
  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry Steps. Reduction of Carboxylic Acids.
  • Khan Academy. Reduction of carboxylic acids.
  • OrgoSolver.
  • Wikipedia. Wolff–Kishner reduction.
  • L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction.
  • BYJU'S. (2019). Wolff Kishner reduction mechanism.
  • Chemistry Steps. (2025).
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • BYJU'S.
  • Wikipedia. Clemmensen reduction.
  • V. Martin. Clemmensen Reduction.
  • BYJU'S. Clemmensen Reduction reaction.
  • ChemTalk. (2024). Clemmensen Reduction.
  • Chem-Impex. 3-Phenyl-1-propanol.
  • Sigma-Aldrich. 3-(2,4,6-trimethylphenyl)propan-1-ol.
  • MDPI. (2019).

Sources

reduction of 3-(2,4,6-trimethylphenyl)propanoic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for Sterically Demanding Phenylpropanoic Acids

Executive Summary & Strategic Analysis

The reduction of 3-(2,4,6-trimethylphenyl)propanoic acid to its corresponding alcohol, 3-(2,4,6-trimethylphenyl)propan-1-ol , presents a unique set of challenges and opportunities in organic synthesis. While the carboxylic acid moiety is distal (propanoic chain) to the sterically crowded mesityl (2,4,6-trimethylphenyl) ring, the lipophilicity and electron-rich nature of the arene require careful reagent selection to avoid side reactions (e.g., over-reduction or electrophilic aromatic substitution artifacts).

This guide outlines two distinct protocols:

  • Borane-Tetrahydrofuran (BH

    
    THF):  The Process-Preferred route.[1] It offers superior chemoselectivity, milder conditions, and avoids the aluminum emulsions associated with scale-up.
    
  • Lithium Aluminum Hydride (LiAlH

    
    ):  The Laboratory Standard route. It provides rapid kinetics and high throughput for small-scale discovery work, provided specific workup protocols are followed to manage aluminum salts.
    

Reaction Mechanism & Chemical Logic

Understanding the mechanism is vital for troubleshooting. Unlike hydride transfer from anionic species (like LiAlH


), borane reduction operates via an electrophilic mechanism.
Mechanistic Pathway: Borane-Mediated Reduction

The carboxylic acid coordinates to the electron-deficient borane, increasing the acidity of the carboxyl proton. This leads to the rapid evolution of H


 and the formation of a triacyloxyborane intermediate.[2] The carbonyl carbon, now activated, accepts a hydride from a second borane molecule.[3]

BoraneReduction Substrate Carboxylic Acid (R-COOH) Complex Coordination (R-COOH → BH3) Substrate->Complex + BH3·THF Inter1 Triacyloxyborane (H2 evolution) Complex->Inter1 - H2 Inter2 Borate Ester ((R-CH2-O)3-B) Inter1->Inter2 Hydride Transfer (Rate Limiting) Product Primary Alcohol (R-CH2-OH) Inter2->Product + H2O / H+

Figure 1: Electrophilic reduction mechanism of carboxylic acids via Borane-THF. Note the formation of the borate ester, which requires hydrolysis to release the free alcohol.

Protocol A: Borane-THF (Process-Preferred)

Rationale: Borane reduces carboxylic acids significantly faster than esters or ketones. This chemoselectivity is crucial if the substrate contains other reducible groups. It is also safer than LiAlH


 on a gram-to-kilogram scale.
Materials
  • Substrate: 3-(2,4,6-trimethylphenyl)propanoic acid (1.0 equiv)

  • Reagent: BH

    
    THF complex (1.0 M in THF, 1.2–1.5 equiv)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Methanol (MeOH)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (concentration ~0.2–0.5 M). Cool the solution to 0 °C using an ice bath.

  • Addition: Add the BH

    
    THF solution dropwise via syringe or addition funnel over 15–30 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur immediately. Ensure the system is vented through a bubbler.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (low R

      
      , streaks) should disappear, replaced by the alcohol (higher R
      
      
      
      ).
  • Quenching (Critical): Cool the mixture back to 0 °C. Slowly add Methanol (excess) until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.

  • Reflux (Optional but Recommended): For complete cleavage of the borate ester, heat the mixture to reflux for 30 minutes.

  • Isolation: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO

    
     (to remove unreacted acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.

Protocol B: LiAlH (Laboratory Standard)

Rationale: LiAlH


 is a powerful, non-selective reducing agent. It is ideal for initial discovery phases where yield is prioritized over selectivity, provided the substrate lacks other sensitive functional groups (e.g., esters, amides).
Materials
  • Substrate: 3-(2,4,6-trimethylphenyl)propanoic acid (1.0 equiv)

  • Reagent: LiAlH

    
     (Solid or pellets, 1.5–2.0 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF. Note: Et
    
    
    
    O often provides cleaner workups for LAH.
Step-by-Step Methodology
  • Slurry Preparation: In a flame-dried flask under Argon, suspend LiAlH

    
     in dry Et
    
    
    
    O at 0 °C.
  • Addition: Dissolve the substrate in a minimal amount of dry Et

    
    O and add dropwise to the LAH slurry.
    
    • Exotherm Warning: This reaction is highly exothermic. Control addition rate to maintain a gentle reflux.

  • Reaction: Warm to Room Temperature and stir for 1–2 hours. If conversion is slow (due to the mesityl steric bulk), heat to reflux for 1 hour.

  • Workup (The "Fieser" Method):

    • Context: Improper quenching leads to gelatinous aluminum hydroxide emulsions that trap product. Use the n : n : 3n rule.

    • For every 1 g of LiAlH

      
       used:
      
      • Add 1 mL Water (slowly, at 0 °C).

      • Add 1 mL 15% Aqueous NaOH.

      • Add 3 mL Water.

    • Result: The aluminum salts precipitate as a granular white solid (lithium aluminate) rather than a gel.

  • Filtration: Filter the granular precipitate through a pad of Celite. Rinse the cake with Et

    
    O.
    
  • Purification: The filtrate usually contains pure alcohol. Dry and concentrate.

Workup Decision Logic (Scale-Up)

For researchers moving from mg to gram scale, the workup method determines the yield.

WorkupLogic Start Quenching LiAlH4 Reduction Scale Assess Reaction Scale Start->Scale Small < 1 gram LiAlH4 Scale->Small Large > 1 gram LiAlH4 Scale->Large Fieser Fieser Method (1:1:3 H2O/NaOH/H2O) Small->Fieser Fastest Rochelle Rochelle's Salt Method (Sat. K-Na Tartrate) Large->Rochelle Best Separation Outcome1 Granular ppt Easy Filtration Fieser->Outcome1 Outcome2 Phase Separation No Emulsion Rochelle->Outcome2

Figure 2: Decision matrix for optimizing aluminum hydride workups. Rochelle's salt is preferred for larger scales to prevent product entrapment in emulsions.

Comparative Data Summary

FeatureBorane-THF (Protocol A)LiAlH

(Protocol B)
Selectivity High (Reduces Acids > Esters)Low (Reduces Acids, Esters, Amides)
Safety Profile Moderate (H

evolution)
Hazardous (Pyrophoric solid, violent H

O reaction)
Reaction Rate Fast (Electrophilic attack)Fast (Nucleophilic attack)
Workup Ease Excellent (Methanol quench)Difficult (Requires specific salt formation)
Yield (Typical) 85–95%80–90%

References

  • Brown, H. C.; Stocky, T. P. (1977). "Borane-Tetrahydrofuran Reduction of Carboxylic Acids." Journal of the American Chemical Society.

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Chemoselectivity and Reductions).
  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for the n:n:3n workup).
  • Rzepa, H. (2011). "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised." Imperial College London.

  • Common Organic Chemistry. (2025). "Borane-THF Reduction Protocols."

Sources

Application Notes and Protocols: Leveraging 3-Mesitylpropan-1-ol as a Novel Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with Sterically Influential Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Aromatic moieties are a cornerstone of medicinal chemistry, offering a rigid framework for the precise spatial arrangement of pharmacophoric features.[1][2] The strategic functionalization of these aromatic systems can profoundly influence a molecule's interaction with its biological target. This guide introduces 3-mesitylpropan-1-ol, a unique and under-explored building block, and outlines its potential applications in drug design. The presence of the sterically hindered mesityl group, combined with a flexible propan-1-ol linker, presents a compelling scaffold for modulating protein-ligand interactions and enhancing metabolic stability.

The mesityl group (2,4,6-trimethylphenyl) imposes significant steric hindrance, which can be strategically employed to influence the conformation of a drug molecule.[3][4][5] This conformational restriction can lead to a more favorable entropic contribution to binding affinity by pre-organizing the ligand for its target. Furthermore, the methyl groups on the aromatic ring can shield the molecule from metabolic enzymes, potentially improving its pharmacokinetic profile. The propan-1-ol side chain provides a versatile handle for further chemical modification, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

This document will provide a comprehensive overview of the potential applications of 3-mesitylpropan-1-ol, detailed synthetic protocols for its derivatization, and a discussion of its potential advantages in addressing common challenges in drug development.

The Strategic Advantage of the Mesityl Group in Medicinal Chemistry

The incorporation of a mesityl group into a drug candidate can offer several distinct advantages:

  • Conformational Control: The bulky nature of the mesityl group can restrict the rotation of adjacent bonds, locking the molecule into a specific, biologically active conformation.[3][5] This can enhance binding affinity and selectivity for the target protein.

  • Metabolic Shielding: The methyl groups ortho to the point of attachment can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation and improving the drug's half-life.[1]

  • Modulation of Physicochemical Properties: The lipophilic nature of the mesityl group can influence the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.[1][6]

  • Exploring Novel Binding Pockets: The unique three-dimensional shape of the mesityl group may allow for interactions with previously unexploited pockets on the surface of a protein target.

Synthetic Strategies and Derivatization Protocols

The utility of 3-mesitylpropan-1-ol as a building block is contingent on the availability of robust synthetic methods for its preparation and subsequent modification.

Protocol 1: Synthesis of 3-Mesitylpropan-1-ol

A straightforward approach to the synthesis of 3-mesitylpropan-1-ol involves the Grignard reaction between mesitylmagnesium bromide and an appropriate three-carbon electrophile, followed by reduction.

Workflow for the Synthesis of 3-Mesitylpropan-1-ol

Mesitylene Mesitylene Mesitylmagnesium bromide Mesitylmagnesium bromide Mesitylene->Mesitylmagnesium bromide Mg, THF 3-Mesitylprop-2-en-1-one 3-Mesitylprop-2-en-1-one Mesitylmagnesium bromide->3-Mesitylprop-2-en-1-one Acrolein 3-Mesitylpropan-1-ol 3-Mesitylpropan-1-ol 3-Mesitylprop-2-en-1-one->3-Mesitylpropan-1-ol NaBH4, MeOH cluster_0 3-Mesitylpropan-1-ol cluster_1 Derivatization Pathways Start 3-Mesitylpropan-1-ol Ether Ether Start->Ether NaH, R-X Ester Ester Start->Ester R-COCl or R-COOH Amine Amine Start->Amine 1. Oxidation 2. Reductive Amination Sulfonate Sulfonate Ester Start->Sulfonate MsCl or TsCl Lead Lead Compound (with 3-mesitylpropan-1-ol) Analyze Analyze SAR and ADME Properties Lead->Analyze Identify Identify Liabilities (e.g., poor solubility, metabolism) Analyze->Identify Propose Propose Bioisosteric Replacements for Mesityl Group Identify->Propose Synthesize Synthesize Analogs Propose->Synthesize Evaluate Evaluate Biological Activity and Physicochemical Properties Synthesize->Evaluate Evaluate->Propose Iterate Optimize Optimized Lead Evaluate->Optimize

Sources

Application Note: Strategies and Protocols for the Esterification of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 3-(2,4,6-trimethylphenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of esters from sterically hindered alcohols is a persistent challenge in organic chemistry, particularly within pharmaceutical and materials science, where such motifs are increasingly prevalent. Standard methods like Fischer esterification often fail or provide negligible yields due to severe steric impediment at the reaction center. This application note provides an in-depth guide for researchers and drug development professionals on effective strategies for the esterification of the sterically hindered primary alcohol, 3-(2,4,6-trimethylphenyl)propan-1-ol. We move beyond simple step-by-step instructions to explain the mechanistic rationale behind protocol selection. Two robust and field-proven protocols are presented in detail: the Steglich Esterification and the Mitsunobu Reaction. Each protocol is accompanied by a complete workflow, troubleshooting guidance, and characterization data, ensuring reliable and reproducible outcomes.

Introduction: The Challenge of Steric Hindrance

3-(2,4,6-trimethylphenyl)propan-1-ol is an alcohol featuring a neopentyl-like structure, where the hydroxyl group is in proximity to a bulky 2,4,6-trimethylphenyl (mesityl) group. This substitution creates significant steric shielding around the reactive hydroxyl group, which severely restricts its ability to participate in traditional esterification reactions.

Comparative Analysis of Esterification Methods:

  • Fischer Esterification: This classic acid-catalyzed condensation is an equilibrium-driven process.[1][2][3] For hindered alcohols, the tetrahedral intermediate required for ester formation is destabilized by steric clash, making the reaction kinetically unfavorable.[2][4] High temperatures and strong acids needed to drive the reaction can lead to dehydration and other side reactions.

  • Acyl Chloride Acylation: While acyl chlorides are more reactive than carboxylic acids, their reaction with hindered alcohols can still be sluggish and often requires forcing conditions or specific catalysts.[1][5]

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent (e.g., DCC, EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][7] It is exceptionally well-suited for sterically demanding substrates because it proceeds through a highly activated O-acylisourea intermediate.[8][9] DMAP further accelerates the reaction by forming a more electrophilic N-acylpyridinium species, which is readily attacked even by a hindered alcohol.[7][9][10]

  • Mitsunobu Reaction: This redox-condensation reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD) to activate the alcohol.[11][12] The alcohol is converted into an excellent leaving group (an alkoxyphosphonium salt), which is then displaced by a carboxylate nucleophile in a clean Sₙ2 reaction.[12][13] Its mild, neutral conditions make it a powerful alternative, especially for sensitive substrates.[14]

Based on this analysis, the Steglich and Mitsunobu reactions represent the most logical and effective strategies for the target transformation.

Recommended Protocol: Steglich Esterification

This protocol is recommended for its high efficiency, operational simplicity, and broad applicability to various carboxylic acids. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) as its urea byproduct is water-soluble, simplifying purification.

Principle and Workflow

The reaction begins with the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, intercepts this intermediate to generate a highly reactive N-acylpyridinium salt. The sterically hindered alcohol then attacks this salt to form the desired ester, regenerating the DMAP catalyst. The primary byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is removed during the aqueous workup.

Steglich_Workflow setup Reagent Setup (Alcohol, Acid, DMAP in DCM) cool Cool to 0 °C (Ice Bath) setup->cool 1 add_edc Add EDC (Portion-wise) cool->add_edc 2 reaction Reaction (Stir at RT for 12-24h) Monitor by TLC add_edc->reaction 3 workup Aqueous Workup (Wash with H₂O, dil. HCl, NaHCO₃, brine) reaction->workup 4 dry Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) workup->dry 5 purify Purification (Silica Gel Chromatography) dry->purify 6 analyze Analysis (NMR, IR, MS) purify->analyze 7

Caption: Workflow for the Steglich Esterification Protocol.
Reagents and Materials
ReagentM.W.Equiv.Amount (for 1 mmol Alcohol)Notes
3-(2,4,6-trimethylphenyl)propan-1-ol178.271.0178 mgStarting Material
Carboxylic Acid (R-COOH)Varies1.2VariesUse a slight excess
EDC·HCl191.701.5288 mgWater-soluble carbodiimide
DMAP122.170.112 mgCatalyst
Dichloromethane (DCM)--10 mLAnhydrous solvent
1 M HCl (aq)--As neededFor workup
Sat. NaHCO₃ (aq)--As neededFor workup
Brine--As neededFor workup
Anhydrous Na₂SO₄--As neededDrying agent
Step-by-Step Experimental Protocol
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 eq.), the selected carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the alcohol). Stir at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.5 eq.) to the cooled solution in one portion. The mixture may become slightly cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot indicates reaction completion.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl (to remove DMAP and residual EDU), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Alternative Protocol: Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative, particularly for substrates sensitive to the slightly acidic conditions that can arise during the Steglich workup. It proceeds with high efficiency under neutral conditions.

Principle and Workflow

Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) first react to form a betaine intermediate. This deprotonates the carboxylic acid. The alcohol then attacks the activated phosphine, forming an alkoxyphosphonium salt. Finally, the carboxylate anion displaces the triphenylphosphine oxide in an Sₙ2 reaction to yield the ester. The order of reagent addition is crucial for success with hindered substrates.[12]

Mitsunobu_Workflow setup Reagent Setup (Alcohol, Acid, PPh₃ in THF) cool Cool to 0 °C (Ice Bath) setup->cool 1 add_dead Add DEAD/DIAD (Dropwise, slowly) cool->add_dead 2 reaction Reaction (Stir at RT for 4-12h) Monitor by TLC add_dead->reaction 3 concentrate Concentrate (Evaporate solvent) reaction->concentrate 4 purify Purification (Silica Gel Chromatography) concentrate->purify 5 analyze Analysis (NMR, IR, MS) purify->analyze 6

Caption: Workflow for the Mitsunobu Reaction Protocol.
Reagents and Materials
ReagentM.W.Equiv.Amount (for 1 mmol Alcohol)Notes
3-(2,4,6-trimethylphenyl)propan-1-ol178.271.0178 mgStarting Material
Carboxylic Acid (R-COOH)Varies1.5VariesUse a moderate excess
Triphenylphosphine (PPh₃)262.291.5393 mgCo-reagent
Diethyl azodicarboxylate (DEAD)174.151.50.26 mL (of 40% soln in Toluene)Toxic! Handle in fume hood
Tetrahydrofuran (THF)--10 mLAnhydrous solvent
Step-by-Step Experimental Protocol
  • Setup: To an oven-dried flask under an inert atmosphere, add 3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M) and stir until a clear solution is formed.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DEAD Addition: Slowly add DEAD (1.5 eq., typically as a 40% solution in toluene) dropwise via syringe over 10-15 minutes. A color change (to yellow/orange) and sometimes a slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts. Direct purification of the crude residue by flash column chromatography on silica gel is the most effective method.

Product Characterization

Independent of the method used, the final product must be rigorously characterized to confirm its identity and purity.

TechniqueExpected Result for a Generic Ester (e.g., Acetate)
¹H NMR Appearance of a new singlet around δ 2.0 ppm (acetyl CH₃). The methylene group adjacent to the new ester oxygen (CH₂ -O-C=O) will shift downfield from ~δ 3.6 ppm in the alcohol to ~δ 4.1 ppm in the ester.
¹³C NMR Appearance of a new carbonyl carbon signal around δ 170-172 ppm.
FTIR Disappearance of the broad O-H stretch from the alcohol (~3300 cm⁻¹). Appearance of a strong C=O stretch characteristic of an ester at ~1735 cm⁻¹.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated mass of the final ester product.

Troubleshooting and Field Insights

ProblemPossible CauseRecommended Solution
Low Conversion (Steglich) Incomplete activation; poor quality EDC.Use fresh, high-purity EDC. Ensure anhydrous conditions. Increase reaction time or slightly warm to 35-40 °C.
Low Conversion (Mitsunobu) Carboxylic acid is not acidic enough (pKa > 13); steric hindrance.Ensure PPh₃ and DEAD are added in slight excess. Use diisopropyl azodicarboxylate (DIAD) which can be more effective. Pre-forming the betaine (mixing PPh₃ and DEAD before adding other reagents) may help.[12]
Difficult Purification (Steglich) DCU precipitation (if using DCC).If using DCC, filter the solid DCU before workup. Using water-soluble EDC avoids this issue.
Difficult Purification (Mitsunobu) Co-elution of byproducts with the desired ester.Optimize chromatography carefully. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent (e.g., ether/hexanes) before the column can be effective.

Conclusion

The esterification of sterically hindered alcohols such as 3-(2,4,6-trimethylphenyl)propan-1-ol requires a departure from classical methods. Both the Steglich Esterification , leveraging a catalytically generated highly reactive acylating agent, and the Mitsunobu Reaction , proceeding via Sₙ2 displacement of an activated alcohol, provide reliable and high-yielding pathways to the desired esters. The choice between them may depend on factors like functional group compatibility, cost of reagents, and ease of purification. The detailed protocols and mechanistic insights provided in this note serve as a robust guide for researchers to successfully tackle these challenging yet important chemical transformations.

References

  • Fiveable. (2025, August 15).
  • Grokipedia. (n.d.).
  • J&K Scientific LLC. (2025, February 23).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • TCI EUROPE N.V. (n.d.).
  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Javaid, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4965.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Euonym.us. (n.d.).
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5945-5952.
  • PSIBERG. (2023, January 8).
  • Chemistry Steps. (2021, November 18).
  • BYJU'S. (n.d.).
  • IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Polymer Solutions. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Friedel-Crafts alkylation route to 3-mesitylpropan-1-ol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: Strategic Synthesis of 3-Mesitylpropan-1-ol Precursors via Friedel-Crafts Acylation-Reduction Route

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Executive Summary

3-Arylpropan-1-ol scaffolds are prevalent in pharmacologically active molecules and advanced materials. The introduction of a sterically hindered mesityl (2,4,6-trimethylphenyl) group offers a powerful strategy to modulate a molecule's physicochemical properties, such as improving metabolic stability or influencing conformational preference. While direct Friedel-Crafts alkylation appears to be a straightforward method for forging the requisite carbon-carbon bond, this pathway is fraught with significant challenges, including carbocation rearrangements and polyalkylation, which severely limit its synthetic utility for producing clean, well-defined products.[1]

This technical guide provides an authoritative overview and detailed experimental protocols for a more robust and reliable two-step approach: the Friedel-Crafts acylation of mesitylene followed by a subsequent reduction of the resulting ketone. This strategy circumvents the primary limitations of direct alkylation by utilizing a resonance-stabilized acylium ion that does not rearrange and a ketone product that is deactivated towards further substitution, ensuring mono-acylation.[2][3] We present validated, step-by-step protocols for the synthesis of key precursors, troubleshooting guidance, and a discussion of the mechanistic principles that ensure a successful and reproducible outcome.

Foundational Principles: A Tale of Two Friedel-Crafts Pathways

The Friedel-Crafts reaction, first reported in 1877, is a cornerstone of electrophilic aromatic substitution (EAS) for forming C-C bonds with an aromatic ring.[2] It broadly encompasses two variants: alkylation and acylation. Understanding their mechanistic differences is critical to selecting the appropriate synthetic strategy for 3-mesitylpropan-1-ol precursors.

The Direct Alkylation Route: A Pathway of Complications

Direct Friedel-Crafts alkylation involves the reaction of an alkylating agent (like an alkyl halide, alcohol, or alkene) with an aromatic ring in the presence of a Lewis acid or Brønsted acid catalyst.[4][5] The key electrophile is a carbocation (or a highly polarized complex).[6] However, this pathway suffers from three major drawbacks:

  • Carbocation Rearrangement: Primary and secondary carbocations are prone to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations.[7] For instance, attempting to use 1-chloropropane to generate an n-propyl substituent would predominantly yield an isopropyl product.

  • Polyalkylation: The alkyl group introduced onto the aromatic ring is an activating group, making the product more nucleophilic than the starting material.[8][9] This leads to subsequent alkylations, resulting in a mixture of mono-, di-, and poly-substituted products that are often difficult to separate.

  • Substrate Limitations: The reaction is incompatible with aromatic rings bearing strongly deactivating groups.[10]

The diagram below illustrates the divergent pathways of alkylation and acylation, highlighting the critical issue of carbocation rearrangement in the former.

G cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation RCl_A R-CH₂-CH₂-Cl (Primary Alkyl Halide) AlCl3_A AlCl₃ Carbocation_Primary R-CH₂-CH₂⁺ (Primary Carbocation) RCl_A->Carbocation_Primary + AlCl₃ Rearrangement 1,2-Hydride Shift (Fast & Irreversible) Carbocation_Primary->Rearrangement Carbocation_Secondary R-CH⁺-CH₃ (More Stable Secondary Carbocation) Rearrangement->Carbocation_Secondary Product_Rearranged Rearranged Product (Arene-CH(CH₃)-R) Carbocation_Secondary->Product_Rearranged + Arene-H - H⁺ Arene_A Arene-H RCOCl R-CO-Cl (Acyl Halide) AlCl3_B AlCl₃ Acylium R-C≡O⁺ ↔ R-C⁺=O (Acylium Ion) Resonance Stabilized RCOCl->Acylium + AlCl₃ NoRearrangement No Rearrangement Acylium->NoRearrangement Product_Acyl Acyl Product (Arene-CO-R) Acylium->Product_Acyl + Arene-H - H⁺ Arene_B Arene-H

Caption: Divergent Fates of Electrophiles in Alkylation vs. Acylation.

The Acylation-Reduction Strategy: A Superior and Controllable Route

To circumvent these issues, a two-step sequence is the preferred industrial and laboratory method for synthesizing linear alkylarenes.[11]

  • Friedel-Crafts Acylation: An acyl group (R-C=O) is introduced using an acyl halide or anhydride. The key electrophile, a resonance-stabilized acylium ion, does not undergo rearrangement.[3][12] Furthermore, the resulting ketone product contains an electron-withdrawing carbonyl group, which deactivates the aromatic ring and prevents polyacylation.[2][13]

  • Reduction: The ketone is then reduced to a methylene (CH₂) group. Standard methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.[2] This sequence reliably provides the desired linear alkylated arene, free from isomeric impurities.

The following workflow diagram outlines this robust synthetic strategy for accessing 3-mesitylpropan-1-ol precursors.

G Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Step1 Step 1: Friedel-Crafts Acylation Mesitylene->Step1 AcylChloride 3-Chloropropionyl Chloride AcylChloride->Step1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1 Intermediate1 3-Chloro-1-(2,4,6-trimethylphenyl)propan-1-one Step1->Intermediate1 Step2 Step 2: Ketone Reduction Intermediate1->Step2 Reducer Zn(Hg), HCl (Clemmensen Reduction) Reducer->Step2 Intermediate2 1-Chloro-3-(2,4,6-trimethylphenyl)propane Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Nucleophile 1. NaOAc 2. NaOH (hydrolysis) Nucleophile->Step3 FinalProduct 3-(2,4,6-Trimethylphenyl)propan-1-ol Step3->FinalProduct

Caption: Recommended Synthetic Workflow for 3-Mesitylpropan-1-ol.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride (AlCl₃) is corrosive and reacts violently with water. 3-Chloropropionyl chloride is a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: Friedel-Crafts Acylation of Mesitylene

This protocol details the synthesis of 3-chloro-1-(2,4,6-trimethylphenyl)propan-1-one. The high reactivity of mesitylene allows for efficient acylation under relatively standard conditions.[14][15]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Mesitylene120.1950.0 g (57.8 mL)0.4161.2
3-Chloropropionyl Chloride126.9744.0 g (35.5 mL)0.3471.0
Anhydrous AlCl₃133.3451.0 g0.3821.1
Dichloromethane (DCM)84.93400 mL--
Concentrated HCl36.46~50 mL--

Procedure:

  • Setup: Assemble a 1-L three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (51.0 g) and anhydrous dichloromethane (200 mL). Begin stirring to create a slurry.

  • Reagent Addition: In the dropping funnel, prepare a solution of mesitylene (50.0 g) and 3-chloropropionyl chloride (44.0 g) in anhydrous dichloromethane (200 mL).

  • Reaction Initiation: Cool the AlCl₃ slurry in an ice-water bath to 0-5 °C. Add the solution from the dropping funnel dropwise to the stirred slurry over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous HCl gas evolution will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. This step is highly exothermic and should be done with caution in a large beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash successively with 100 mL of 2 M NaOH solution, 100 mL of water, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 3-chloro-1-(2,4,6-trimethylphenyl)propan-1-one, can be purified by vacuum distillation or recrystallization from ethanol/water to yield a white to off-white solid.

Protocol 2: Clemmensen Reduction of the Ketone Intermediate

This protocol reduces the ketone to a methylene group, yielding 1-chloro-3-(2,4,6-trimethylphenyl)propane.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Zinc Dust65.3875.0 g1.15~8.0
Mercury(II) Chloride271.527.5 g0.028-
Concentrated HCl36.46125 mL~1.5-
Water18.02175 mL--
Ketone Intermediate210.7030.0 g0.1421.0
Toluene92.14100 mL--

Procedure:

  • Catalyst Preparation (Amalgamated Zinc): In a 1-L flask, add zinc dust (75.0 g). In a separate beaker, dissolve mercury(II) chloride (7.5 g) in 100 mL of water with 5 mL of concentrated HCl. Pour the mercury solution over the zinc dust and swirl for 5-10 minutes. Decant the aqueous solution and wash the solid zinc amalgam three times with 100 mL portions of water.

  • Reaction Setup: To the freshly prepared amalgamated zinc, add water (175 mL), concentrated HCl (125 mL), toluene (100 mL), and the ketone intermediate (30.0 g).

  • Reaction: Heat the mixture to a vigorous reflux with efficient stirring. Every hour, add an additional 25 mL of concentrated HCl to the reaction via the top of the condenser. Continue refluxing for 6-8 hours.

  • Workup: Cool the reaction to room temperature. Carefully decant the liquid layers away from the remaining zinc. Transfer to a separatory funnel and separate the toluene layer. Extract the aqueous layer with two 50 mL portions of toluene.

  • Washing and Concentration: Combine the toluene extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

  • Purification: The resulting crude oil, 1-chloro-3-(2,4,6-trimethylphenyl)propane, can be purified by vacuum distillation.

Protocol 3: Conversion to 3-Mesitylpropan-1-ol

This final step converts the alkyl chloride to the target alcohol via an acetate intermediate to avoid elimination side-products.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Alkyl Chloride Intermediate196.7225.0 g0.1271.0
Sodium Acetate82.0321.0 g0.2562.0
Dimethylformamide (DMF)73.09250 mL--
6 M NaOH Solution40.00~100 mL--

Procedure:

  • Acetate Formation: In a 500 mL flask, dissolve the alkyl chloride intermediate (25.0 g) and sodium acetate (21.0 g) in DMF (250 mL). Heat the mixture to 90-100 °C and stir for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture. Add 100 mL of 6 M NaOH solution directly to the flask and heat the mixture to 60 °C for 3-4 hours to hydrolyze the acetate ester in situ.

  • Workup and Extraction: Cool the mixture to room temperature and pour it into 500 mL of water. Extract the aqueous mixture three times with 150 mL portions of diethyl ether.

  • Washing and Concentration: Combine the ether extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

  • Purification: Purify the final product, 3-(2,4,6-trimethylphenyl)propan-1-ol, by vacuum distillation or flash column chromatography to yield a colorless oil.

References

  • Friedel–Crafts reaction. In Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]

  • FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Adi Chemistry. [Link]

  • Friedel–Crafts Alkylation. Chemistry Steps. [Link]

  • Ch12: Friedel-Crafts alkylation. University of Calgary Department of Chemistry. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • What are the limitations of Fridel-Craft Alkylation?. Quora. [Link]

  • Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. National Center for Biotechnology Information. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic. [Link]

  • Friedel‐Crafts acylation with various amides and mesitylene. ResearchGate. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • What Makes Friedel-Crafts Reactions So Tricky?. YouTube. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Mesityl-Substituted Alkyl Halides from Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of Mesityl Scaffolds

The 2,4,6-trimethylphenyl (mesityl) group is a cornerstone in modern organic synthesis and medicinal chemistry. Its significant steric bulk is strategically employed to influence molecular conformation, enhance the stability of reactive intermediates, and serve as a robust protecting group. However, the very steric hindrance that makes the mesityl group so valuable also presents a considerable challenge in synthetic transformations.

The conversion of a hydroxyl group in a mesityl-substituted alcohol to an alkyl halide is a critical transformation for subsequent cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex molecular architectures. Standard procedures for this conversion often falter due to the sterically encumbered reaction center, which impedes common mechanistic pathways. This guide provides an in-depth analysis of the mechanistic principles and offers detailed, field-proven protocols for the successful preparation of mesityl-substituted alkyl halides, empowering researchers to navigate these challenging syntheses with confidence.

Mechanistic Considerations: Navigating Steric Hindrance

The conversion of an alcohol to an alkyl halide is a nucleophilic substitution reaction where the hydroxyl group, a poor leaving group, is first activated and then displaced by a halide ion.[1] The operative mechanism, either SN1 or SN2, is dictated by the structure of the alcohol, with the bulky mesityl group playing a decisive role.

  • The SN2 Pathway: This single-step mechanism involves a backside attack by the nucleophile on the carbon bearing the activated hydroxyl group. For primary and less hindered secondary alcohols, this is often the preferred pathway.[1][2] Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are classic choices that facilitate SN2 reactions.[3][4] However, with mesityl-substituted systems, particularly at a secondary benzylic position, the steric shield created by the flanking methyl groups can significantly retard or completely inhibit this pathway.

  • The SN1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. It is dominant for tertiary alcohols, which form stable carbocations and are too hindered for SN2 attack.[2][5] Mesityl-substituted benzylic alcohols can also undergo SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation. Reactions with hydrohalic acids (HBr, HCl) often favor this mechanism.[3][5] A key consideration is the potential for carbocation rearrangements, although this is less of a concern with the specific mesityl scaffold itself.[2]

  • Alternative Pathways (Appel & Mitsunobu): For sterically demanding substrates where traditional methods yield poor results, reactions like the Appel and Mitsunobu provide powerful alternatives. These methods operate under milder conditions and proceed through different intermediates, often circumventing the high activation energies associated with direct SN2 attack on hindered centers.[6][7][8]

Mechanistic_Choice cluster_0 Substrate: Mesityl-Substituted Alcohol cluster_1 Preferred Reaction Pathway Start Mesityl-CH(R)-OH Primary Primary Alcohol (R = H) Start->Primary  Less Hindered Secondary Secondary Alcohol (R = Alkyl/Aryl) Start->Secondary  Sterically Demanding Tertiary Tertiary Alcohol (R, R' = Alkyl/Aryl) Start->Tertiary  Highly Hindered SN2 SN2 Pathway (PBr₃, SOCl₂, Appel) Primary->SN2 Mixed SN1 / SN2 / Alternative (Appel, Mitsunobu) Secondary->Mixed SN1 SN1 Pathway (HBr, HCl) Tertiary->SN1 Mixed->SN2 Mild Conditions Mixed->SN1 Acidic Conditions

Caption: Deciding the synthetic route based on substrate hindrance.

Comparative Overview of Synthetic Methods

The choice of reagent is critical for a successful transformation. This table summarizes the primary methods, highlighting their strengths and weaknesses in the context of mesityl-substituted substrates.

MethodReagentsTypical SubstratesKey AdvantagesPotential Drawbacks
Phosphorus Halides PBr₃, PCl₃/PCl₅Primary & Secondary AlcoholsReadily available reagents; good yields for less hindered systems.[4][9]Can be harsh; not suitable for tertiary alcohols due to steric hindrance; potential for side reactions.[1][4]
Thionyl Chloride SOCl₂Primary & Secondary AlcoholsProduces gaseous byproducts (SO₂, HCl), simplifying purification.[3][4]Reaction with pyridine ensures SN2 inversion; without it, retention can occur (SNi mechanism).[4] Not effective for tertiary alcohols.[4]
Hydrohalic Acids Conc. HBr, HCl (+ZnCl₂)Tertiary & Secondary AlcoholsSimple and cost-effective; works well for substrates that form stable carbocations (SN1).[5]Harsh acidic conditions can be incompatible with sensitive functional groups; risk of rearrangements.[2][5]
Appel Reaction PPh₃, CBr₄ or CCl₄Primary & Secondary AlcoholsVery mild conditions; high yields; proceeds with inversion of stereochemistry (SN2).[6][10][11] Excellent for sterically hindered substrates.[8]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. Use of CCl₄ is restricted.[10]
Mitsunobu Reaction PPh₃, DEAD/DIAD, ZnX₂/LiXPrimary & Secondary AlcoholsExtremely mild; renowned for clean inversion of stereochemistry.[7][12] Works well for hindered alcohols where other methods fail.[13]Requires acidic nucleophile; purification from byproducts can be challenging; reagents are expensive.[14]

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like PBr₃ and SOCl₂ are corrosive and react violently with water.

Protocol 1: Bromination of Mesityl-Methanol using PBr₃

This protocol is most effective for primary mesityl-substituted alcohols, such as 2,4,6-trimethylbenzyl alcohol. The reaction proceeds via an SN2 mechanism.[15]

Principle: The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group (ROPBr₂), which is then displaced by the bromide ion in a classic SN2 fashion.[15]

PBr3_Workflow A Dissolve Mesityl-CH₂OH in anhydrous solvent (e.g., Et₂O, DCM) B Cool solution to 0°C (Ice Bath) A->B C Slowly add PBr₃ (0.33-0.4 eq) dropwise with stirring B->C D Allow to warm to RT and stir for 2-4 hours (Monitor by TLC) C->D E Quench reaction by pouring onto ice D->E F Extract with organic solvent E->F G Wash with sat. NaHCO₃ and brine F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for PBr₃-mediated bromination.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4,6-trimethylbenzyl alcohol (1.0 eq). Dissolve it in anhydrous diethyl ether or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add phosphorus tribromide (0.4 eq) dropwise via syringe over 10-15 minutes. The solution may become cloudy.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,4,6-trimethylbenzyl bromide.[16][17]

Protocol 2: The Appel Reaction for Hindered Alcohols

The Appel reaction is a superior method for converting sterically hindered primary and secondary alcohols to the corresponding halides under exceptionally mild conditions.[8] It proceeds with a clean inversion of stereochemistry.[11][18]

Principle: Triphenylphosphine (PPh₃) reacts with the tetrahalomethane (e.g., CBr₄) to form a phosphonium salt. The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. A final SN2 displacement by the halide ion yields the alkyl halide and triphenylphosphine oxide.[8][10] The formation of the very strong P=O double bond is a major driving force for the reaction.[6]

Appel_Mechanism cluster_0 Appel Reaction Mechanism A PPh₃ + CBr₄ B [Ph₃P-Br]⁺ CBr₃⁻ (Phosphonium Salt) A->B Activation D [Mesityl-CH(R)-O-PPh₃]⁺ Br⁻ (Alkoxyphosphonium Intermediate) B->D C Mesityl-CH(R)-OH C->D Alcohol Attack E Mesityl-CH(R)-Br (Product) D->E SN2 Displacement by Br⁻ F Ph₃P=O (Byproduct) D->F

Caption: Simplified mechanism of the Appel reaction.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the mesityl-substituted alcohol (1.0 eq) and triphenylphosphine (1.2 - 1.5 eq) in an anhydrous solvent like DCM or acetonitrile.[16]

  • Reagent Addition: Cool the solution to 0 °C. Add carbon tetrabromide (1.2 - 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress should be monitored by TLC. For very hindered substrates, gentle heating (e.g., 40 °C) may be required.

  • Concentration: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: The primary challenge is separating the product from the triphenylphosphine oxide byproduct.

    • Method A (Precipitation): Add a nonpolar solvent like hexanes or a mixture of ether/hexanes to the crude residue. The triphenylphosphine oxide is often insoluble and will precipitate, allowing it to be removed by filtration.

    • Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. The less polar alkyl halide product will typically elute before the more polar triphenylphosphine oxide.

Trustworthiness & Validation: Troubleshooting Common Issues

  • Incomplete Reaction: For sterically demanding substrates, reaction times may be long. If the reaction stalls, gentle heating (40-50 °C) can be beneficial, especially for the Appel reaction. Ensure all reagents are pure and solvents are scrupulously anhydrous.

  • Low Yields: This can result from side reactions, such as elimination, particularly with secondary and tertiary systems under harsh conditions (e.g., strong acid). Using milder methods like the Appel reaction is the best countermeasure.

  • Difficult Purification: The removal of triphenylphosphine oxide (from Appel/Mitsunobu) is a classic challenge. Trituration with ether/hexanes before chromatography is highly effective. Alternatively, using polymer-supported triphenylphosphine can simplify workup to a simple filtration.

  • Stereochemical Control: For chiral secondary alcohols, methods known to proceed via a clean SN2 mechanism (Appel, Mitsunobu, or PBr₃/SOCl₂ with pyridine) are essential to ensure inversion of stereochemistry.[4][11][19] Reactions proceeding via an SN1 mechanism will likely lead to racemization.[1]

References

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. [Link]

  • Chem LibreTexts. (n.d.). Appel Reaction. [Link]

  • Chemistry Steps. (2024, December 10). Alcohols to Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. In Organic Chemistry. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]

  • LibreTexts. (n.d.). 9.3. Preparation of alkyl halides & related (RX). In Organic Chemistry 1: An open textbook. [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • TutorChase. (n.d.). How is an Appel reaction used to convert alcohols?. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Reddit. (2024, September 7). Substitution reactions of alcohols to convert to alkyl halide. [Link]

Sources

synthetic protocols for 3-(2,4,6-trimethylphenyl)propyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocols for 3-(2,4,6-Trimethylphenyl)propyl Esters

Executive Summary

This guide details the synthetic methodology for generating 3-(2,4,6-trimethylphenyl)propyl esters . These constructs serve as critical lipophilic spacers in medicinal chemistry, particularly in the design of PROTAC linkers, molecular probes, and prodrugs where a "steric anchor" is required. The 2,4,6-trimethyl (mesityl) group provides significant steric shielding to the aromatic core, preventing oxidative metabolism at the ring, while the propyl spacer offers a flexible, semi-rigid tether for functional group presentation.

The protocol is divided into two phases:

  • Scaffold Synthesis: A robust, two-step sequence to access the key intermediate 3-(2,4,6-trimethylphenyl)propan-1-ol (Mesitylpropanol) .

  • Esterification: A generalizable coupling protocol to attach various carboxylic acid payloads.

Retrosynthetic Analysis & Strategy

The synthesis relies on the high nucleophilicity of the mesitylene ring. Unlike non-methylated benzenes, mesitylene undergoes Friedel-Crafts allylation under mild conditions with high regioselectivity (due to symmetry). The subsequent hydroboration-oxidation installs the hydroxyl group at the terminal position (anti-Markovnikov), driven by both electronic and steric factors.

Figure 1: Retrosynthetic logic flow. The pathway leverages the symmetry of mesitylene to simplify purification.

Protocol Phase I: Synthesis of the Alcohol Scaffold

Step 1: Friedel-Crafts Allylation of Mesitylene

This step couples allyl bromide with mesitylene. The use of a mild Lewis acid avoids polymerization of the allyl group.

  • Reagents: Mesitylene (Excess), Allyl Bromide, Zinc Chloride (

    
    ) or Ethylaluminum Dichloride (
    
    
    
    ).
  • Scale: 50 mmol basis.

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a Nitrogen (

    
    ) atmosphere.[1][2][3]
    
  • Charge: Add Mesitylene (24.0 g, 200 mmol, 4.0 equiv) to the flask. The excess mesitylene acts as both reactant and solvent to prevent poly-alkylation.

  • Catalyst: Add anhydrous

    
      (1.36 g, 10 mmol, 0.2 equiv).
    
    • Note: If higher reactivity is needed,

      
       can be used at 0°C, but 
      
      
      
      provides a cleaner profile at room temperature.
  • Addition: Dropwise add Allyl Bromide (6.05 g, 50 mmol, 1.0 equiv) over 30 minutes at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor by TLC (Hexanes;

    
     of product ~0.6 vs Mesitylene ~0.7).
    
  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M, 100 mL).

  • Extraction: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill off the excess mesitylene (bp 164°C). The residue is purified via vacuum distillation or flash chromatography (100% Hexanes) to yield Allylmesitylene (Yield: ~85–90%).

Step 2: Hydroboration-Oxidation

Converting the alkene to the primary alcohol.

  • Reagents: Allylmesitylene,

    
     (1.0 M), NaOH (3M), 
    
    
    
    (30%).

Procedure:

  • Setup: Dry 250 mL flask,

    
     atmosphere, 0°C ice bath.
    
  • Hydroboration: Dissolve Allylmesitylene (6.4 g, 40 mmol) in anhydrous THF (40 mL). Dropwise add

    
      (20 mL, 20 mmol, 0.5 equiv—borane adds 3 alkenes, but slight excess ensures completion) at 0°C.
    
  • Incubation: Allow to warm to room temperature and stir for 3 hours.

  • Oxidation: Cool back to 0°C. Carefully add NaOH (3M, 15 mL) followed by dropwise addition of

    
      (30%, 15 mL). Exothermic reaction—control temperature <20°C.
    
  • Workup: Stir for 1 hour. Dilute with water, extract with Ethyl Acetate (

    
     mL). Wash with saturated 
    
    
    
    (to quench peroxide) and brine.
  • Purification: Flash chromatography (Hexanes:EtOAc 8:2).

    • Product: 3-(2,4,6-trimethylphenyl)propan-1-ol .

    • Appearance: Colorless viscous oil or low-melting solid.

Protocol Phase II: General Esterification (Steglich Method)

This protocol attaches a carboxylic acid payload (R-COOH) to the mesityl-propyl linker. Due to the gamma-positioning, the steric bulk of the mesityl group does not significantly hinder the esterification, allowing standard carbodiimide coupling.

  • Reagents: Mesitylpropanol (from Phase I), Carboxylic Acid (R-COOH), DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM (Dichloromethane).

Procedure:

  • Dissolution: In a 50 mL flask, dissolve Carboxylic Acid (1.0 mmol, 1.0 equiv) and Mesitylpropanol (178 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Catalyst: Add DMAP (12 mg, 0.1 mmol, 10 mol%).

  • Coupling: Cool to 0°C. Add DCC (227 mg, 1.1 mmol, 1.1 equiv) in one portion.

  • Reaction: Warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate through a Celite pad. Rinse the pad with DCM.

  • Wash: Wash the filtrate with HCl (0.5 M, to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography (Gradient Hexanes

    
     EtOAc).
    

Quality Control & Data Specifications

The following data corresponds to the intermediate 3-(2,4,6-trimethylphenyl)propan-1-ol .

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (400 MHz, CDCl3)

6.85 (s, 2H)
Aromatic protons (Mesityl ring H)

3.70 (t, J=6.5 Hz, 2H)

(Hydroxymethyl)

2.65 (m, 2H)

(Benzylic)

2.30 (s, 6H)

(Ortho methyls)

2.25 (s, 3H)

(Para methyl)

1.75 (m, 2H)

(Middle methylene)
13C NMR ~136, 135, 129 ppmAromatic Carbons (Quaternary & CH)
~62.5 ppm

~32.0 ppmBenzylic C
Mass Spectrometry m/z 178.1

Molecular Ion

Critical Process Parameters (CPP)

  • Mesitylene Stoichiometry: In Step 1, failing to use excess mesitylene (>3 equiv) leads to significant formation of dialkylated byproducts (e.g., 1,3-di(allyl)mesitylene), which are difficult to separate.

  • Oxidation Temperature: In Step 2, the oxidation of the organoborane is highly exothermic. If the temperature exceeds 25°C during peroxide addition, migration of the boron can occur, leading to secondary alcohol impurities or lower yields.

  • Esterification Catalyst: For sterically demanding carboxylic acids (e.g., tertiary acids), replace DCC with EDC·HCl to simplify purification, or use Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride).

References

  • Friedel-Crafts Allylation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for Friedel-Crafts kinetics on electron-rich rings).
  • Hydroboration Specifics: Brown, H. C., & Zweifel, G. "Hydroboration.[4] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 82(17), 4708–4712. Link

  • Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Mesityl Chemistry: "Synthesis of 2,4,6-Trimethylphenyl Derivatives." Organic Syntheses, Coll.[2] Vol. 3, p. 549.[2] Link (Demonstrates stability and reactivity patterns of the mesityl group).

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 3-(2,4,6-trimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that purifying synthetic compounds is both an art and a science. The success of your research often hinges on the purity of your materials. This guide is designed to provide expert-level support for the purification of 3-(2,4,6-trimethylphenyl)propan-1-ol, a moderately polar alcohol, using normal-phase column chromatography. We will address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure your success.

The structure of 3-(2,4,6-trimethylphenyl)propan-1-ol, with its nonpolar trimethylphenyl (mesityl) group and its polar primary alcohol functional group, presents a unique purification challenge that requires a well-optimized chromatographic strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography process. Each solution is designed to be a self-validating system, guiding you to a logical and effective resolution.

Question 1: My product, 3-(2,4,6-trimethylphenyl)propan-1-ol, is eluting with the solvent front (high Rf) along with non-polar impurities. How can I improve its retention on the column?

Answer:

This issue indicates that your mobile phase (eluent) is too polar, causing all compounds, including your target molecule, to travel quickly through the column with minimal interaction with the stationary phase. The key is to decrease the overall polarity of the eluent.[1]

  • Causality: In normal-phase chromatography, the stationary phase (silica gel) is highly polar.[2] Compounds are retained through interactions (primarily hydrogen bonding for your alcohol) with the silica. A highly polar solvent will compete effectively for these interaction sites, displacing your compound and causing it to elute rapidly.

  • Step-by-Step Solution:

    • Re-evaluate with TLC: Before adjusting your column conditions, perform Thin Layer Chromatography (TLC) analysis.[3]

    • Decrease Eluent Polarity: If you are using an ethyl acetate/hexane system, systematically decrease the percentage of ethyl acetate. For example, if you started with 30% ethyl acetate in hexane (3:7), try 20%, 15%, and then 10%.

    • Aim for an Optimal Rf: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on the TLC plate.[1] This range typically provides the best separation in a column.

    • Consider a Less Polar Solvent: If you are using a potent polar solvent like methanol in dichloromethane (DCM), switch to a less polar system entirely, such as ethyl acetate/hexane, which often provides better resolution for moderately polar compounds.[1]

Question 2: My product is taking forever to elute, or it's not coming off the column at all (low Rf). What should I do?

Answer:

This is the opposite problem: your eluent is not polar enough to move the target compound through the polar silica gel. Your alcohol is strongly adsorbed to the stationary phase.

  • Causality: The hydroxyl group of your alcohol forms strong hydrogen bonds with the silanol groups on the silica surface. If the mobile phase is too non-polar, it cannot effectively disrupt these interactions to move the compound along.

  • Step-by-Step Solution:

    • Increase Eluent Polarity: Using TLC as your guide, gradually increase the proportion of the polar solvent in your mobile phase. For an ethyl acetate/hexane system, you might move from a 1:9 ratio to 2:8 or 3:7.

    • Introduce a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or requires a very high percentage (which can reduce separation), consider adding a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-5% methanol in DCM).[4]

    • Employ Gradient Elution: For mixtures with a wide range of polarities, a gradient elution is highly effective.[3] Start with a less polar solvent system to elute non-polar impurities. Once they are off the column, gradually increase the polarity of the mobile phase to elute your target compound, and finally, any highly polar impurities. This technique can improve separation quality and reduce run time.[5]

Question 3: The separation between my product and a key impurity is poor, and the collected fractions are all mixed.

Answer:

Poor resolution can stem from several factors, including an unoptimized solvent system, improper column packing, or overloading the column.

  • Causality: Effective separation relies on maximizing the differential partitioning of compounds between the stationary and mobile phases. If the solvent system's polarity is not "just right," or if physical issues like channeling or overloading exist, this differential is compromised.

  • Step-by-Step Solution:

    • Fine-Tune the Solvent System: This is the most critical step. Use TLC to test various solvent systems. Sometimes, switching solvents entirely (e.g., from ethyl acetate/hexane to ether/hexane) can alter the selectivity and improve separation, even if the overall polarity is similar.

    • Check for Column Overloading: As a general rule, the amount of crude material should be no more than 2-3% of the mass of the silica gel.[5] Overloading leads to broad, overlapping bands that are impossible to separate.[5] If you suspect this, reduce the amount of sample loaded onto the column.

    • Ensure Proper Column Packing: An improperly packed column can lead to "channeling," where solvent and sample flow unevenly, ruining separation. Pack the column carefully using a slurry method to ensure a uniform, homogenous stationary phase bed.[5][6]

    • Consider Compound Stability: Check if your compound might be degrading on the acidic silica gel, which can create what appear to be multiple components.[7] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[1] If degradation is an issue, consider using deactivated silica or an alternative stationary phase like alumina.[7]

Question 4: I see significant "tailing" in my product fractions on TLC. How can I achieve sharper bands?

Answer:

Tailing, where spots appear elongated, is common with polar compounds like alcohols that can interact very strongly with the acidic sites on silica gel.[1]

  • Causality: Tailing occurs when a fraction of the compound molecules are retained more strongly than the bulk, often due to interactions with highly active sites on the silica. This leads to a slow, continuous "bleeding" of the compound off the column.

  • Step-by-Step Solution:

    • Increase Elution Strength Mid-Run: Once your product begins to elute, you can slightly increase the polarity of the mobile phase.[7] This helps to push the trailing end of the band off the column more quickly, resulting in a sharper collection of fractions.

    • Add a Modifier to the Eluent: For compounds with basic or acidic groups, adding a small amount of a modifier can dramatically improve peak shape. While your compound is neutral, this principle can sometimes help. For very polar alcohols, adding a very small amount of methanol (e.g., 0.5-1%) to the eluent can help occupy the most active sites on the silica, leading to more symmetrical elution.

    • Use High-Purity Solvents: Ensure your solvents are of high purity and dry. Water contamination can deactivate the silica gel in an uncontrolled manner, leading to inconsistent results and tailing.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 3-(2,4,6-trimethylphenyl)propan-1-ol?

For this moderately polar alcohol, standard silica gel (SiO₂) with a mesh size of 230-400 is the most common and effective choice.[8] Silica is a highly polar adsorbent, and its surface is covered with acidic silanol (Si-OH) groups that interact well with the hydroxyl group of your target molecule, providing good retention and opportunities for separation.[2] In rare cases of compound instability on silica, neutral alumina could be considered.[7]

Q2: How do I select the right mobile phase (eluent system)?

The selection of the mobile phase is the most critical variable for a successful separation and should always be guided by prior TLC analysis.[3]

  • Start Simple: A binary system of ethyl acetate (EtOAc) and hexane is an excellent starting point.[2] This system provides a wide range of polarities and generally yields good separations for moderately polar compounds.

  • The Goal (Rf Value): The objective is to find a solvent ratio that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate.[1]

  • Alternative Systems: Other useful solvent systems include dichloromethane (DCM)/hexane or diethyl ether/hexane. For increasing polarity further, small amounts of methanol (MeOH) can be added to DCM or EtOAc.[9]

Below is a workflow diagram to guide your solvent system selection process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Develop TLC in 20% EtOAc / 80% Hexane check_rf Analyze Product Rf Value start->check_rf rf_high Result: Rf > 0.4 (Too High) check_rf->rf_high Rf is high rf_low Result: Rf < 0.2 (Too Low) check_rf->rf_low Rf is low rf_good Result: 0.2 < Rf < 0.4 (Optimal) check_rf->rf_good Rf is optimal decrease_polarity Action: Decrease Polarity (e.g., 10-15% EtOAc in Hexane) rf_high->decrease_polarity decrease_polarity->check_rf Re-run TLC increase_polarity Action: Increase Polarity (e.g., 30-40% EtOAc in Hexane or add 1-2% MeOH to DCM) rf_low->increase_polarity increase_polarity->check_rf Re-run TLC proceed Proceed to Column Chromatography with this Solvent System rf_good->proceed

Caption: Workflow for optimizing the mobile phase using TLC.

Q3: What are the likely impurities I need to separate?

The impurities present will depend heavily on the synthetic route used to prepare the alcohol. If a Grignard reaction was used (e.g., reacting a mesitylmagnesium bromide with propylene oxide), common impurities include:

  • Biphenyl-type compounds: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[10] These are typically non-polar and will elute very early from the column.

  • Unreacted starting materials: Such as the aryl halide or any carbonyl compounds, which will have different polarities.

  • Magnesium salts: These are highly polar and will remain at the origin of the column.

A summary of potential impurities and their expected chromatographic behavior is presented below.

Impurity TypeExampleExpected PolarityElution Behavior on Silica Gel
Wurtz Coupling Product2,2',4,4',6,6'-HexamethylbiphenylVery Non-polarElutes very quickly, often with the solvent front.
Unreacted Halide2-Bromo-1,3,5-trimethylbenzeneNon-polarElutes quickly, before the product.
Product 3-(2,4,6-trimethylphenyl)propan-1-ol Moderately Polar Elutes at the target Rf of ~0.3
Reaction ByproductsVariesCan be more or less polarElution position depends on specific structure.
Reagent SaltsMgBr₂Highly Polar / IonicRemains at the top of the column.

Q4: How much sample can I load onto my column?

The loading capacity depends on the difficulty of the separation.

  • For easy separations (large ΔRf between spots on TLC, >0.2), you can load up to 1g of crude material per 20-30g of silica gel.

  • For difficult separations (small ΔRf, <0.1), you must reduce the load significantly, to about 1g of material per 100g of silica gel, to achieve good resolution.

Overloading is a primary cause of failed separations.[5] It is always better to err on the side of caution and run multiple smaller columns if you have a large amount of material.

Experimental Protocol: Standard Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification.

  • Solvent System Selection:

    • Using TLC, determine the optimal eluent that provides an Rf of ~0.25-0.35 for the product. A common starting point is 15-20% Ethyl Acetate in Hexane.

  • Column Preparation (Wet Slurry Method):

    • Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

    • In a beaker, create a slurry by mixing the required amount of silica gel (e.g., 50g) with your starting, least polar eluent.

    • With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the side of the column to help the silica pack into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[3]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude 3-(2,4,6-trimethylphenyl)propan-1-ol in a minimal amount of a volatile solvent like DCM or acetone.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a final thin layer of sand on top to protect the sample layer.[8]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Open the stopcock and begin collecting fractions in test tubes. Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain your pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-(2,4,6-trimethylphenyl)propan-1-ol.

References

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • TROUBLESHOOTING GUIDE. Restek.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
  • Optimization of multi-column chromatography for capture and polishing at high protein load. (2025, June 9). Biotechnology Progress.
  • Column chromatography purification tips for polar acetanilide compounds. Benchchem.
  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub.
  • Top tips for boosting chromatography resin performance. (2024, February 13). Cytiva.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • TLC | OpenOChem Learn.
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
  • Grignard Reaction. North Dakota State University.
  • Thin Layer Chromatography. University of Missouri–St. Louis.
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). ACS Sustainable Chemistry & Engineering.

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Technical Support Center: Solving Solubility Issues of Mesityl Propanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mesityl propanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Mesityl propanol, a hydrophobic molecule, presents significant formulation and experimental hurdles due to its poor water solubility. This resource provides in-depth, scientifically grounded solutions to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is mesityl propanol and why is it poorly soluble in water?

A: Mesityl propanol, likely referring to a compound like 2,4,6-trimethylbenzyl alcohol or a similar structure, is an aromatic alcohol. Its poor aqueous solubility stems from its molecular structure: a bulky, non-polar mesitylene (1,3,5-trimethylbenzene) group attached to a propanol chain. The large hydrophobic surface area of the trimethylbenzene ring dominates the molecule's character, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.[1]

Q2: What is the first and simplest step I should try to dissolve mesityl propanol?

A: The most straightforward initial approach is to use a co-solvent system .[2][3] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds like mesityl propanol.[2] Start with common, low-toxicity co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 300/400 (PEG 300/400).[4]

Q3: Can I use pH adjustment to improve the solubility of mesityl propanol?

A: No, pH adjustment is unlikely to be effective. The solubility of a compound is significantly affected by pH only if it is ionizable (i.e., a weak acid or a weak base).[5][6] Mesityl propanol is a neutral, non-ionizable molecule. Altering the pH of the aqueous medium will not convert it into a more soluble salt form and therefore will not substantially increase its solubility.[7][8]

Q4: Are there more advanced techniques if co-solvents are not sufficient or appropriate for my experiment?

A: Yes. If co-solvents are not providing the desired solubility or are incompatible with your experimental system (e.g., cell-based assays), you should consider surfactant-mediated solubilization or cyclodextrin complexation . Surfactants form micelles that encapsulate the hydrophobic drug, while cyclodextrins form inclusion complexes to carry the molecule into solution.[9][10][11]

Troubleshooting Guide: Common Solubility Problems & Solutions

Problem Encountered Probable Cause Suggested Solution & Scientific Rationale
Compound precipitates out of solution upon dilution with aqueous buffer. The concentration of the co-solvent is dropping below the critical level required to maintain solubility. This is a common issue when a stock solution made in a high percentage of organic solvent is diluted into a primarily aqueous medium.[12]1. Optimize Co-solvent Percentage: Determine the minimum co-solvent concentration needed in the final solution to keep the compound dissolved. 2. Use a Surfactant: Incorporate a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) into your aqueous dilution buffer. The surfactant will form micelles that encapsulate the precipitating drug, keeping it in solution.[13][14] 3. Switch to a Cyclodextrin-based Formulation: Prepare the initial stock using a cyclodextrin solution. The stable inclusion complex is less likely to dissociate upon dilution.[15][16]
High concentration of organic co-solvent (e.g., DMSO, Ethanol) is toxic to my cells. Many organic solvents can disrupt cell membranes and interfere with cellular processes, leading to cytotoxicity at concentrations often required for solubilization.[3]1. Use a Less Toxic Co-solvent: Switch to propylene glycol (PG) or polyethylene glycol 400 (PEG 400), which are generally better tolerated by cells. 2. Employ Cyclodextrins: Use hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These are highly water-soluble and have low toxicity, making them excellent choices for cell-based assays.[9][17] They work by encapsulating the hydrophobic mesityl propanol in their internal cavity.[15][16] 3. Surfactant-based Formulation: Use a low concentration of a biocompatible, non-ionic surfactant.
Solution is cloudy or hazy, indicating incomplete dissolution. The solubility limit of mesityl propanol in the chosen solvent system has been exceeded. This could also be due to the formation of a fine colloidal suspension rather than a true solution.1. Increase Solubilizing Agent Concentration: Systematically increase the percentage of co-solvent, surfactant, or cyclodextrin. 2. Apply Gentle Heating & Sonication: Applying gentle heat (e.g., 37-40°C) can help overcome the activation energy for dissolution. Follow with sonication to break up any aggregates. Always check for compound stability at elevated temperatures. 3. Reduce Particle Size: If working with a solid form, micronization (reducing particle size) can increase the dissolution rate by increasing the surface area available for solvent interaction.[10][18]
I need a high concentration of mesityl propanol (>10 mM) for my experiment. Achieving very high aqueous concentrations of a poorly soluble compound is challenging and may require more complex formulation strategies.1. Ternary Systems: Combine methods. A formulation using a co-solvent, a surfactant, and water can have synergistic effects on solubility.[2] 2. Self-Emulsifying Drug Delivery Systems (SEDDS): For oral delivery research, consider a SEDDS formulation. This involves dissolving the compound in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon gentle agitation in an aqueous medium.[14]

Diagrams: Workflow and Mechanisms

Decision Workflow for Solubilization Strategy

This diagram outlines a logical progression for selecting the most appropriate method to solubilize mesityl propanol based on experimental constraints.

Solubilization_Workflow cluster_start cluster_methods cluster_checks Start Need to Dissolve Mesityl Propanol CoSolvent Try Co-solvent System (e.g., Ethanol, PG, PEG400) Start->CoSolvent CheckToxicity Is solvent toxicity a concern? CoSolvent->CheckToxicity Test solubility Surfactant Use Surfactant (e.g., Polysorbate 80) CheckConcentration Is desired concentration achieved? Surfactant->CheckConcentration Test solubility Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) FinalSolution Proceed with Experiment Cyclodextrin->FinalSolution Test solubility CheckToxicity->Surfactant Yes CheckToxicity->CheckConcentration No CheckConcentration->Cyclodextrin CheckConcentration->FinalSolution Yes Micelle_Formation cluster_Molecules cluster_Micelle Result: Drug-Loaded Micelle in Water MP Mesityl Propanol center Mesityl Propanol S_Head Hydrophilic Head S_Tail Hydrophobic Tail n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center n9 n9->center n10 n10->center n11 n11->center n12 n12->center

Caption: Surfactant micelle encapsulating a drug molecule.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (Ethanol)

This protocol details a basic method for dissolving mesityl propanol for initial screening purposes.

  • Preparation: Weigh out the required amount of mesityl propanol into a sterile glass vial.

  • Initial Dissolution: Add a small volume of 100% ethanol (or DMSO). For example, to make a 100 mM stock, add enough ethanol to dissolve the compound completely. Vortex thoroughly.

  • Aqueous Dilution: While vortexing, slowly add your aqueous buffer (e.g., Phosphate-Buffered Saline) dropwise to the ethanol concentrate to reach the final desired volume and concentration.

  • Observation & Validation:

    • Visual Check: Inspect the final solution against a dark background. It should be clear and free of any visible particulates or cloudiness.

    • Precipitation Check: Let the solution stand for 30 minutes at room temperature. If precipitation occurs, the formulation is unstable. The final ethanol concentration may need to be increased.

    • Caution: Ensure the final ethanol concentration is compatible with your experimental system (typically <1% for many cell lines).

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal for applications requiring low organic solvent content, such as in-vitro cell culture experiments. [9][17]

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming (up to 50°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add Compound: Add the pre-weighed solid mesityl propanol directly to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and place it on a rotator or shaker at room temperature overnight. This allows time for the mesityl propanol to form an inclusion complex with the cyclodextrin. [9][18]4. Clarification & Sterilization: After incubation, you may observe a small amount of undissolved material (if you exceeded the complexation capacity). Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved compound.

  • Final Solution: Carefully collect the clear supernatant. This is your stock solution. For sterile applications, filter it through a 0.22 µm syringe filter that is compatible with your formulation (e.g., a PVDF membrane).

References

  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
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  • Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients.
  • Vertex AI Search. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed.
  • Vertex AI Search. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics.
  • Vertex AI Search. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
  • Vertex AI Search. Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia.
  • Vertex AI Search. Molecular origins of surfactant-mediated stabilization of protein drugs - Ovid.
  • Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Vertex AI Search. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR.
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  • Vertex AI Search. Surfactant-Mediated Solubilization of Myelin Figures: A Multistep Morphological Cascade - PMC.
  • Vertex AI Search. Surfactant-Mediated Solubilization of Magnetically Separable Nanocatalysts for the Oxidation of Alcohols | ACS Omega - ACS Publications.
  • Vertex AI Search. How does pH affect solubility? - askIITians.
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  • Vertex AI Search. 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available from: [Link]

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  • Vertex AI Search. Mesityl oxide | C6H10O | CID 8858 - PubChem - NIH. Available from: [Link]

  • Vertex AI Search. Mesityl oxide (CAS 141-79-7): Odor profile, Properties, & IFRA compliance. Available from: [Link]

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preventing side reactions during oxidation of 3-mesitylpropan-1-ol

[1]

Case ID: OX-MES-003 Status: Active Subject: Prevention of Side Reactions (Ring Chlorination, Benzylic Oxidation, Over-oxidation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

Oxidizing 3-mesitylpropan-1-ol presents a unique chemoselectivity challenge.[1] Unlike simple aliphatic alcohols, this substrate contains a mesityl group (2,4,6-trimethylphenyl) .[1] This electron-rich aromatic ring, combined with three sets of benzylic protons, creates high susceptibility to electrophilic attack and competing oxidation pathways.[1]

Standard protocols (e.g., Jones Oxidation, unbuffered TEMPO/Bleach) often fail, yielding complex mixtures of ring-chlorinated products, benzylic oxidation byproducts, or cyclized impurities.[1] This guide details the specific failure modes and provides validated protocols to ensure selective oxidation to 3-mesitylpropanal (aldehyde) or 3-mesitylpropanoic acid (carboxylic acid).[1]

Module 1: Critical Failure Modes & Diagnostics

Before selecting a reagent, review these common side reactions. If your crude NMR shows impurities, match them to the signatures below.

Ring Chlorination (The "Bleach" Error)
  • Symptom: Appearance of new aromatic signals or loss of symmetry in the mesityl peaks on

    
    H NMR. Mass spec shows M+34 peaks.[1]
    
  • Cause: Using TEMPO/NaOCl (Bleach) . The mesityl ring is highly electron-rich.[1] Hypochlorite generates electrophilic chlorine species (

    
    ), which rapidly chlorinate the ring via Electrophilic Aromatic Substitution (
    
    
    ).[1]
  • Prevention: NEVER use hypochlorite with this substrate.[1] Use TEMPO/BAIB (Bis-acetoxyiodobenzene) or Dess-Martin Periodinane (DMP) instead.[1]

Benzylic Oxidation
  • Symptom: Complex aliphatic region in NMR.[1] Appearance of ketone signals or benzoic acid derivatives.[1]

  • Cause: Strong oxidants (Jones Reagent,

    
    , excess 
    
    
    ) attack the benzylic methyl groups on the ring.[1]
  • Prevention: Use mild, steric-sensitive oxidants like DMP or TPAP/NMO .[1]

Acid-Catalyzed Cyclization (Tetralin Formation)[1]
  • Symptom: Loss of the aldehyde proton signal; appearance of new multiplet signals in the aliphatic region (cyclic structure).

  • Cause: Strong acidic conditions (e.g., Jones Reagent, unbuffered conditions).[1] The intermediate aldehyde or cation can undergo intramolecular Friedel-Crafts alkylation to form a tetralin derivative.

  • Prevention: Maintain neutral or slightly basic pH.[1] Avoid sulfuric acid-based reagents.[1]

Module 2: Reagent Selection Matrix

Use this decision logic to select the correct oxidant for your target.

OxidationDecisionStartTarget Product?AldehydeAldehyde(3-Mesitylpropanal)Start->AldehydeAcidCarboxylic Acid(3-Mesitylpropanoic Acid)Start->AcidScaleScale?Aldehyde->ScalePinnickRECOMMENDED:2-Step: DMP then Pinnick(Avoids Benzylic Ox)Acid->PinnickJonesAVOID:Jones Reagent(Causes Cyclization/Benzylic Ox)Acid->JonesHigh RiskSmallScale< 5gHigh ValueScale->SmallScaleLargeScale> 5gCost SensitiveScale->LargeScaleDMPRECOMMENDED:Dess-Martin Periodinane(Neutral, No Chlorination)SmallScale->DMPTPAPALTERNATIVE:TPAP / NMO(Mild, Catalytic)LargeScale->TPAPSwernSwern Oxidation(Good, but requires -78°C)LargeScale->Swern

Figure 1: Decision matrix for oxidant selection based on target product and scale.[1]

Module 3: Validated Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small to medium scale, high purity requirements, stopping at the aldehyde.[1]

Rationale: DMP acts as a chemical "scalpel."[1] It operates at neutral pH and proceeds via a ligand exchange mechanism that is highly selective for the alcohol hydroxyl group, ignoring the electron-rich aromatic ring.[1]

Materials:

  • 3-mesitylpropan-1-ol (1.0 equiv)[1]

  • Dess-Martin Periodinane (1.1 - 1.2 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • 
     (saturated aq.[1] solution)
    
  • 
     (saturated aq.[1] solution)
    

Procedure:

  • Dissolution: Dissolve the alcohol in DCM (

    
     concentration) under an inert atmosphere (
    
    
    or Ar).
  • Addition: Add DMP solid in one portion at

    
    .
    
  • Reaction: Allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (stain with anisaldehyde; UV may be weak due to alkyl chain).[1]

  • Quench (Critical Step): Dilute with

    
    .[1] Add a 1:1 mixture of saturated 
    
    
    and saturated
    
    
    .[1]
    • Why? The thiosulfate reduces unreacted periodinane (iodine V) to iodinane (iodine III), while bicarbonate neutralizes acetic acid byproducts, preventing acid-catalyzed cyclization.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers, extract aqueous with DCM, dry over

    
    , and concentrate.
    
Protocol B: TEMPO / BAIB Oxidation

Best for: Avoiding metal waste, larger scales where DMP is too expensive.[1]

Rationale: Unlike Bleach (NaOCl), Bis-acetoxyiodobenzene (BAIB) acts as the terminal oxidant for TEMPO without generating free chlorine species.[1] This completely eliminates the risk of ring chlorination.

Materials:

  • 3-mesitylpropan-1-ol (1.0 equiv)[1]

  • TEMPO (0.1 equiv)

  • BAIB (1.1 equiv)[1]

  • DCM / Water (9:1 mixture)[1]

Procedure:

  • Dissolve alcohol and TEMPO in DCM.[1]

  • Add BAIB.[1] The reaction usually proceeds at room temperature.[2]

  • Stir for 2–4 hours.

  • Quench with aqueous thiosulfate.[1]

Module 4: Reaction Pathway Analysis

The following diagram illustrates the mechanistic pathways. Note how "Standard Harsh Conditions" lead to multiple failure points, whereas "Mild Pathways" preserve the mesityl integrity.

ReactionPathwaysSubstrate3-Mesitylpropan-1-olAldehydeTarget: AldehydeSubstrate->AldehydeDMP orTPAP/NMOChlorinatedSide Product:Chlorinated RingSubstrate->ChlorinatedTEMPO / NaOCl(Bleach)BenzylicOxSide Product:Benzylic OxidationSubstrate->BenzylicOxKMnO4 orExcess JonesAcidTarget: AcidAldehyde->AcidPinnick Ox(NaClO2)CyclizedSide Product:Tetralin DerivativeAldehyde->CyclizedStrong Acid(H2SO4)

Figure 2: Mechanistic pathways showing selective routes (Green) vs. side reactions (Red).[1]

Module 5: FAQ

Q: Can I use Swern oxidation for this substrate? A: Yes. Swern oxidation is non-acidic (until the quench) and does not involve strong electrophilic halogens that attack the ring. However, ensure you keep the temperature strictly at

1

Q: I need the carboxylic acid. Why do you recommend a 2-step process (Alcohol


 Aldehyde 

Acid)?
A:

Pinnick Oxidation


Q: Why is my yield low with TPAP/NMO? A: TPAP is sensitive to moisture. Ensure your solvents are anhydrous and use molecular sieves in the reaction mixture. Also, if the reaction turns black immediately, the catalyst may have decomposed; add NMO before the TPAP to stabilize the Ru species.

References

  • Dess-Martin Periodinane Selectivity

    • Meyer, S. D., & Schreiber, S. L. (1994).[1][3] Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry, 59(24), 7549–7552.[1] Link[1]

    • Context: Establishes the mild nature of DMP and its compatibility with sensitive functional groups.
  • TPAP/NMO Mechanism & Protocols

    • Griffith, W. P., Ley, S. V., Whitcombe, G. P., & White, A. D. (1987).[1] Preparation and use of tetra-n-butylammonium perruthenate (TBAP reagent) and tetra-n-propylammonium perruthenate (TPAP reagent) as new, mild oxidants for alcohols.[1] Journal of the Chemical Society, Chemical Communications, (21), 1625-1627.[1] Link

    • Context: Defines the standard c
  • TEMPO/Bleach Side Reactions (Chlorination)

    • Jia, X., et al. (2013).[1] Aqueous Oxidative Chlorination of Arenes. Synlett.

    • Context: While TEMPO/Bleach is standard for aliph

      
       with electron-rich arenes (like mesitylene) poses a high risk of electrophilic aromatic chlorination.[1]
      
  • Pinnick Oxidation (Aldehyde to Acid)

    • Balbs, B. S., & Furstoss, R. (1990).[1] The Pinnick oxidation: A mild and selective method for the conversion of aldehydes to carboxylic acids. Tetrahedron.

    • Context: The recommended second step to reach the acid without benzylic oxid

Technical Support Center: Reaction Kinetics of Sterically Hindered Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for overcoming challenges associated with the reaction kinetics of sterically hindered phenylpropanols. The inherent steric hindrance in these molecules often leads to sluggish or incomplete reactions, a significant bottleneck in synthetic chemistry and drug development.[1][2] This resource provides a series of troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: Why is the oxidation of my sterically hindered phenylpropanol so slow?

The primary reason is steric hindrance. The bulky phenyl group, often combined with substituents on the aromatic ring or the propanol chain, physically obstructs the approach of the oxidizing agent and catalyst to the secondary hydroxyl group.[2][3] Standard catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are themselves sterically bulky, which exacerbates the problem, leading to a high activation energy barrier for the reaction.[4][5]

Q2: My reaction shows conversion of the starting material, but the yield of the desired ketone is low. What's happening?

This common issue points towards side reactions or over-oxidation. Potential side reactions include elimination to form an alkene or, depending on the oxidant, cleavage of the carbon-carbon bond. Over-oxidation, while less common for secondary alcohols compared to primary ones, can occur under harsh conditions, leading to degradation products. In the context of chiral phenylpropanols, a critical concern in drug development, racemization of the stereocenter adjacent to the alcohol can also occur, which may complicate purification and reduce the yield of the desired enantiomer.[6][7]

Q3: How do I choose between different catalytic systems? There seem to be so many.

The choice depends on several factors: the degree of steric hindrance of your substrate, functional group tolerance, cost, and environmental considerations ("green chemistry").

  • For highly hindered substrates: Prioritize sterically less demanding catalysts like AZADO or ABNO over TEMPO.[3][8][9]

  • For substrates with acid-sensitive groups: Avoid reaction conditions that are strongly acidic. Neutral oxidation systems, such as those using certain copper catalysts or operating under phase-transfer conditions, are preferable.[10]

  • For green chemistry applications: Systems using molecular oxygen (air) or hydrogen peroxide (H₂O₂) as the terminal oxidant are ideal, as they produce benign byproducts (water).[11][12][13]

  • For scalability: Heterogeneous catalysts or systems that allow for easy catalyst removal and recycling are advantageous.[11]

Part 2: Troubleshooting Guide: Diagnosing & Solving Common Issues

Use this guide to diagnose specific experimental problems and find targeted solutions.

Workflow: Troubleshooting a Slow or Incomplete Oxidation Reaction

This workflow provides a logical path for addressing sluggish reactions.

G start Problem: Slow or Incomplete Reaction catalyst Is your catalyst sterically hindered (e.g., TEMPO)? start->catalyst change_catalyst Action: Switch to a less hindered nitroxyl radical like AZADO or ABNO. catalyst->change_catalyst Yes conditions Are reaction conditions optimized? catalyst->conditions No change_catalyst->conditions temp Action: Increase temperature moderately (e.g., from RT to 40-60 °C). Monitor for side products. conditions->temp No ptc Is your system biphasic or are reactants poorly soluble? conditions->ptc Yes temp->ptc add_ptc Action: Introduce a Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) to improve mass transport. ptc->add_ptc Yes oxidant Is the oxidant/co-oxidant appropriate? ptc->oxidant No add_ptc->oxidant change_oxidant Action: Consider a different stoichiometric oxidant (e.g., PhI(OAc)2) or switch to an aerobic system with a suitable metal co-catalyst (e.g., Cu(I)). oxidant->change_oxidant No end Reaction Rate Improved oxidant->end Yes change_oxidant->end

Caption: Troubleshooting workflow for slow oxidation reactions.

Part 3: Advanced Strategies for Enhancing Kinetics

Strategic Catalyst Selection: Beyond TEMPO

While TEMPO is a workhorse for alcohol oxidation, its four methyl groups flanking the N-oxyl radical create significant steric bulk. For hindered substrates, less-hindered bicyclic nitroxyls are demonstrably more effective.[4][9]

  • AZADO (2-azaadamantane N-oxyl) and ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) have a more open structure around the reactive radical site, which dramatically lowers the steric barrier to alcohol coordination.[3][8] Studies have shown these catalysts can effectively oxidize secondary alcohols that are unreactive with TEMPO.[9]

Table 1: Comparison of Nitroxyl Radical Catalysts for Alcohol Oxidation

Catalyst Key Structural Feature Performance with Hindered 2° Alcohols Turnover Frequency (TOF) Reference
TEMPO Tetramethylpiperidine ring Generally low activity; steric clashes Low [4][5]
AZADO 2-Azaadamantane skeleton Excellent activity High [8][9]
ABNO 9-Azabicyclo[3.3.1]nonane skeleton Excellent activity; less hindered than TEMPO High [3][4]

| ACT | 4-Acetamido-TEMPO | High activity due to electronic effects | Very High |[4] |

Note: TOF is highly substrate and condition-dependent. This table provides a general comparison.

Catalytic Cycle for Nitroxyl-Mediated Oxidation

Understanding the mechanism highlights the importance of catalyst structure. The key step involves the reaction between the alcohol and the active oxoammonium cation, which is regenerated by a stoichiometric co-oxidant.

G cluster_main Catalytic Cycle nitroxyl Nitroxyl Radical (e.g., AZADO) oxoammonium Oxoammonium Cation (Active Oxidant) nitroxyl->oxoammonium [Oxidation] Co-oxidant hydroxylamine Hydroxylamine oxoammonium->hydroxylamine Alcohol -> Ketone + 2H+, 2e- hydroxylamine->nitroxyl [Re-oxidation] G cluster_phases Biphasic Reaction System cluster_organic Organic Phase cluster_aqueous Aqueous Phase Alcohol R₂CHOH (Substrate) Ketone R₂C=O (Product) Alcohol->Ketone Oxidation PTC_org Q⁺X⁻ (PTC) PTC_aq Q⁺X⁻ (PTC) PTC_org->PTC_aq Phase Transfer Oxidant_org Q⁺[Ox]⁻ Oxidant_org->Alcohol Oxidant_aq M⁺[Ox]⁻ (Oxidant Source) Oxidant_aq->Oxidant_org Anion Exchange

Caption: Mechanism of Phase-Transfer Catalysis in alcohol oxidation.

Part 4: Experimental Protocols

Protocol 1: AZADO-Catalyzed Oxidation of a Hindered Phenylpropanol

This protocol describes a general procedure for the oxidation of a sterically hindered secondary alcohol using AZADO with sodium hypochlorite (bleach) as the co-oxidant.

Materials:

  • Sterically hindered phenylpropanol (1.0 mmol)

  • AZADO (0.01 mmol, 1 mol%)

  • Dichloromethane (DCM, 10 mL)

  • Aqueous solution of KBr (0.5 M, 0.2 mL, 0.1 mmol)

  • Aqueous solution of NaHCO₃ (Saturated, 5 mL)

  • Aqueous solution of NaOCl (~10-15% available chlorine, check concentration, ~1.2 mmol)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the phenylpropanol (1.0 mmol), AZADO (0.01 mmol), and DCM (10 mL).

  • Aqueous Phase Addition: Add the KBr solution and the saturated NaHCO₃ solution to the flask.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Oxidant Addition: Add the NaOCl solution dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction mixture may develop a color (e.g., orange/yellow).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color dissipates.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude ketone product by flash column chromatography on silica gel.

Protocol 2: PTC Oxidation using Hydrogen Peroxide

This protocol outlines a "green" oxidation using H₂O₂ with a tungstate co-catalyst and a phase-transfer catalyst.

Materials:

  • Sterically hindered phenylpropanol (1.0 mmol)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 mmol, 2 mol%)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 mmol, 5 mol%)

  • Toluene (10 mL)

  • Hydrogen peroxide (30% w/v aqueous solution, 3.0 mmol)

  • Round-bottom flask, magnetic stirrer, oil bath with temperature control.

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine the phenylpropanol (1.0 mmol), sodium tungstate (0.02 mmol), TBAHS (0.05 mmol), and toluene (10 mL).

  • Heating: Begin vigorous stirring and heat the mixture to 70-80 °C in a pre-heated oil bath.

  • Oxidant Addition: Slowly add the 30% H₂O₂ solution dropwise or via syringe pump over 30 minutes. Caution: Addition can be exothermic.

  • Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Add 10 mL of water and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous phase with toluene or ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any remaining peroxide, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

  • Stahl, S. S., et al. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society. Available at: [Link]

  • Shibuya, M., et al. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Catalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. Available at: [Link]

  • Kidwai, M., Bhardwaj, S., & Jain, A. (2012). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Green Chemistry Letters and Reviews, 5(1), 103-109. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of the American Chemical Society, 133(42), 16901–16910. Available at: [Link]

  • Bobbit, J. M., & Bailey, W. F. (2009). TEMPO-Mediated Oxidations. Organic Reactions. Available at: [Link]

  • Zhu, C., & Wang, J. (2013). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Organic Letters, 15(8), 1834–1837. Available at: [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(72), 10074-10091. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Highly Efficient and Selective Oxidation of Secondary Alcohols to Ketones under Organic Solvent and Transition Metal Free Conditions. Available at: [Link]

  • PTC Organics, Inc. (n.d.). PTC Oxidation of Alcohol to Aldehyde using H2O2. Available at: [Link]

  • Kulkarni, R. D., & Mahajani, V. V. (2014). Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. International Journal of Research in Advent Technology, 2(4). Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Oxidation of Alcohols: Phase Transfer Catalysis. Available at: [Link]

  • Li, Z., et al. (2021). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. Chemical Papers, 75, 4393–4401. Available at: [Link]

  • Shibuya, M., & Iwabuchi, Y. (2008). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 56(11), 1515-1526. Available at: [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the catalytic oxidation of 1-propanol. Available at: [Link]

  • Smith, S. W., & Hotchkiss, J. R. (2017). The Significance of Chirality in Drug Design and Development. Molecules, 22(9), 1438. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of reaction between meta-substituted long chain alkyl phenols and formaldehyde. Available at: [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

Sources

Validation & Comparative

The Structural Rationale: Why IR Spectroscopy is a Powerful Tool for 3-Mesitylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characteristic IR Absorption Bands of 3-Mesitylpropan-1-ol: A Comparative Analysis

This guide provides a comprehensive analysis of the characteristic Fourier-Transform Infrared (FT-IR) absorption bands of 3-mesitylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative perspective, grounded in the principles of vibrational spectroscopy. We will dissect the molecule's spectrum by examining its constituent functional groups—the primary alcohol, the propyl chain, and the mesityl (1,3,5-trimethylphenyl) group—and compare them against simpler reference compounds to provide a deeper understanding of the spectral data.

3-Mesitylpropan-1-ol is a molecule that combines a rigid, sterically hindered aromatic moiety with a flexible aliphatic alcohol chain. This unique structure presents distinct features in its infrared spectrum. FT-IR spectroscopy is an ideal technique for its characterization because it allows for the rapid and non-destructive identification of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the molecule's covalent bonds. By analyzing these absorption bands, we can confirm the presence of the hydroxyl (-OH) group, differentiate between aromatic (sp²) and aliphatic (sp³) C-H bonds, and verify the integrity of the aromatic ring.

The analysis hinges on understanding how the different parts of the molecule contribute to the overall spectrum. We will explore:

  • The Hydroxyl Group (-OH): A highly polar bond responsible for a very characteristic, strong, and broad absorption band.

  • The Aliphatic Propyl Chain (-CH₂CH₂CH₂-): Exhibiting typical sp³ C-H stretching and bending vibrations.

  • The Mesityl Group (C₆H₂(CH₃)₃-): Displaying characteristic aromatic sp² C-H stretches, C=C ring stretches, and specific out-of-plane bending patterns indicative of its 1,3,5-trisubstitution.

Comparative Analysis of Predicted IR Absorption Bands

To fully appreciate the spectrum of 3-mesitylpropan-1-ol, it is instructive to compare its expected absorptions with those of simpler, related molecules: 1-propanol (a primary alcohol) and mesitylene (the aromatic component). This comparison highlights how the combination of these functional groups manifests in a unique spectral fingerprint.

Vibrational Mode1-Propanol (Expected, cm⁻¹)Mesitylene (Expected, cm⁻¹)3-Mesitylpropan-1-ol (Predicted, cm⁻¹)Intensity & Characteristics
O-H Stretch (H-bonded)3500–3200[1][2]N/A3500–3200[1][2]Strong, Very Broad
Aromatic C-H StretchN/A3100–3000[3][4]3100–3000[3][4]Weak to Medium, Sharp
Aliphatic C-H Stretch3000–2850[2][5]3000–2850 (methyl)[3]3000–2850[2][5]Strong, Sharp
Aromatic C=C StretchN/A1600–1585 & 1500–1400[4][5]~1610 & ~1470Medium, Sharp
C-H Bending (Aliphatic)~1465 (scissoring), ~1375 (methyl rock)[5]~1460 (methyl)~1465 (scissoring)Medium
C-O Stretch (Primary Alcohol)1075–1050[2][6]N/A~1050Strong, Medium Width
Aromatic C-H Out-of-Plane BendingN/A~850 (isolated H)~850Strong, indicative of 1,3,5-substitution[7]
Fingerprint Region< 1500[2][8]< 1500< 1500Complex, Unique Pattern

Deconstructing the Spectrum: A Detailed Band-by-Band Analysis

The predicted FT-IR spectrum of 3-mesitylpropan-1-ol is a composite of its functional parts. The logical flow for interpreting this spectrum involves identifying the most prominent and unambiguous bands first.

Caption: Workflow for interpreting the key IR absorption bands of 3-mesitylpropan-1-ol.

The Hydroxyl Region (3500-3200 cm⁻¹)

The most unmistakable feature in the spectrum of an alcohol is the O-H stretching band. In a condensed phase sample (liquid film or KBr pellet), intermolecular hydrogen bonding significantly broadens this absorption.[1][2][6] For 3-mesitylpropan-1-ol, a very intense and broad band is expected in this region, confirming the presence of the alcohol functional group. Its breadth is a direct consequence of the sample molecules existing in a variety of hydrogen-bonded states, each with a slightly different vibrational energy.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is crucial for distinguishing between the aromatic (mesityl) and aliphatic (propyl) components.

  • Aromatic C(sp²)-H Stretch (3100-3000 cm⁻¹): Absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[3][4] These bands are typically of weak to medium intensity and appear as sharp peaks.

  • Aliphatic C(sp³)-H Stretch (3000-2850 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to C-H bonds on sp³ hybridized carbons, found in the propyl chain and the methyl groups of the mesityl moiety.[2][5] These are usually strong and sharp. The presence of distinct peaks both above and below 3000 cm⁻¹ is a powerful confirmation of the molecule's structure.

The Aromatic & Fingerprint Regions (1610-675 cm⁻¹)

This area of the spectrum provides a wealth of structural information.

  • Aromatic C=C Ring Stretches (~1610 and ~1470 cm⁻¹): These two bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring and are highly characteristic of aromatic compounds.[4][5]

  • C-O Stretch (~1050 cm⁻¹): The stretching vibration of the C-O single bond in a primary alcohol gives rise to a strong absorption in the 1260-1050 cm⁻¹ region.[1][9] For 3-mesitylpropan-1-ol, this band is expected around 1050 cm⁻¹, providing secondary confirmation of the primary alcohol group.

  • C-H Out-of-Plane (OOP) Bending (~850 cm⁻¹): The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[4][7] For the 1,3,5-trisubstituted pattern of the mesityl group, the three remaining adjacent ring hydrogens are isolated. This arrangement typically produces a strong absorption band around 850 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample like 3-mesitylpropan-1-ol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.

Objective: To obtain a clean, high-resolution infrared spectrum of liquid 3-mesitylpropan-1-ol.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • 3-Mesitylpropan-1-ol sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol to remove any residues from previous analyses.[10] Allow the crystal to air dry completely.

  • Background Collection:

    • In the instrument control software, initiate a "background scan." The spectrometer will measure the ambient atmosphere (water vapor, CO₂) and the ATR crystal itself.[10] This spectrum will be automatically subtracted from the sample spectrum to provide a clean baseline. It is critical that the background is collected under the same conditions as the sample.

  • Sample Application:

    • Place a single, small drop of 3-mesitylpropan-1-ol directly onto the center of the ATR crystal.[10] Ensure the sample covers the crystal surface for optimal signal. If using a transmission cell with salt plates (NaCl or KBr), place a drop of liquid on one plate and gently press the second plate on top to create a thin film.[11][12]

  • Sample Spectrum Acquisition:

    • Initiate the "sample scan" from the software. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10] The standard spectral range for organic compounds is 4000 to 400 cm⁻¹.[10]

  • Cleaning and Data Processing:

    • Once the scan is complete, remove the sample from the ATR crystal using a solvent-moistened wipe. Clean the crystal thoroughly.

    • The resulting spectrum can be processed using the software. Common processing steps include baseline correction to flatten the spectrum and peak-picking algorithms to identify the exact wavenumbers of the absorption maxima.

Conclusion

The FT-IR spectrum of 3-mesitylpropan-1-ol provides a definitive fingerprint of its molecular structure. By systematically analyzing the key absorption bands, researchers can confidently verify its identity and purity. The strong, broad O-H stretch, the distinct aliphatic and aromatic C-H stretches, the characteristic C=C ring vibrations, the strong C-O stretch, and the diagnostic C-H out-of-plane bending band together create a unique spectral signature. This guide provides the foundational knowledge and a practical framework for interpreting this data with a high degree of scientific integrity.

References

  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • YouTube. (2013). Liquid IR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methylphenyl)propan-1-ol. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

Sources

Technical Comparison: Mass Spectrometry Profiling of 3-(2,4,6-trimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and metabolic profiling, 3-(2,4,6-trimethylphenyl)propan-1-ol serves as a critical intermediate and potential metabolite. Its structural specificity—characterized by a bulky mesityl group and a primary alcohol tail—presents unique challenges in analytical detection.

This guide compares the mass spectrometry (MS) performance of this target molecule against its unsubstituted analog (3-phenylpropan-1-ol) and its regioisomers . We evaluate ionization efficacy (EI vs. ESI) and fragmentation stability to provide a definitive protocol for structural elucidation.

Key Findings:

  • Ionization Preference: ESI(+) provides superior sensitivity for molecular weight confirmation (

    
    ), while EI (70 eV) is required for structural fingerprinting due to the stability of the mesityl moiety.
    
  • Diagnostic Shift: The "Mesityl Effect" introduces a consistent +42 Da mass shift in benzylic fragments compared to standard phenylpropanols.

  • differentiation: The 2,4,6-substitution pattern creates a "steric block" that suppresses certain rearrangement pathways observed in 2,4,5- isomers.

Structural Logic & Mechanistic Grounding

To interpret the MS data accurately, one must understand the competing forces within the molecule: the electron-rich aromatic ring and the labile hydroxyl group.

The "Mesityl Effect" in Fragmentation

Unlike a simple phenyl group, the 2,4,6-trimethylphenyl (mesityl) group is sterically crowded and electron-rich.

  • Steric Inhibition: The ortho-methyl groups block the planar alignment required for certain resonance structures, effectively "locking" the conformation during ionization.

  • Hyperconjugation: The three methyl groups stabilize the aromatic ring, making the benzylic cation (m/z 133) exceptionally stable compared to the standard benzyl cation (m/z 91).

Predicted Fragmentation Pathway (EI)

The fragmentation follows three primary channels governed by Stevenson’s Rule (charge retention on the fragment with lower ionization energy).

Figure 1: Primary fragmentation pathways under 70 eV Electron Impact (EI). The benzylic cleavage to m/z 133 is the dominant thermodynamic pathway.

Comparative Performance Analysis

Comparison A: Target vs. Unsubstituted Analog

This comparison validates the +42 Da shift rule, essential for identifying methylated metabolites.

FeatureTarget: 3-(2,4,6-trimethylphenyl)propan-1-olAnalog: 3-phenylpropan-1-olMechanistic Insight
Molecular Weight 178.27 g/mol 136.19 g/mol +42 Da (Three Methyl groups).
Base Peak (EI) m/z 133 (Trimethylbenzyl cation)m/z 91 (Tropylium ion)The stability of the trimethylbenzyl cation makes m/z 133 the defining signature.
Dehydration Peak m/z 160 (Moderate)m/z 118 (Strong)Steric bulk of mesityl group slightly hinders the cyclic transition state required for water elimination.
Alpha Cleavage m/z 31 (Visible)m/z 31 (Visible)The terminal -CH2OH group remains unaffected by the aromatic substitution.
Comparison B: EI vs. ESI Ionization Techniques

Researchers must choose the correct ionization mode based on the assay goal (Quantification vs. Identification).

MetricElectron Impact (EI) - 70 eVElectrospray Ionization (ESI)
Primary Utility Structural Identification Quantification & Screening
Molecular Ion Weak (

178). Often <5% abundance.
Dominant (

179) or (

201).
Fragmentation Rich pattern.[1][2][3] ideal for library matching.Minimal in-source fragmentation. Requires CID (MS/MS) to generate fragments.
Sensitivity Moderate (ng range).High (pg range).
Recommendation Use for purity checks and impurity profiling.Use for pharmacokinetic (PK) studies in biological matrices.

Detailed Experimental Protocols

Protocol 1: GC-MS Structural Elucidation (EI)

Objective: Obtain a fingerprint spectrum to distinguish regioisomers.

  • Sample Prep: Dissolve 1 mg of 3-(2,4,6-trimethylphenyl)propan-1-ol in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Derivatization (Optional but Recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

    • Why? This caps the -OH group, preventing thermal degradation and shifting the m/z 31 peak to m/z 103 (CH2=O-TMS+), improving detectability.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

  • MS Settings:

    • Source Temp: 230°C.

    • Ionization: 70 eV.

    • Scan Range: m/z 30–300.

Protocol 2: LC-MS/MS Quantification (ESI)

Objective: High-sensitivity detection for biological samples.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. C18 Column.

  • MS/MS Transitions (MRM):

    • Precursor: 179.1 (

      
      )
      
    • Product 1 (Quantifier): 133.1 (Loss of water + ethylene chain). High collision energy (20-30 eV).

    • Product 2 (Qualifier): 119.1 (Loss of CH2 from the propyl chain, leaving the mesityl cation).

Differentiating Regioisomers (The "2,4,5" Trap)

A common analytical error is confusing the 2,4,6-trimethyl isomer with the 2,4,5-trimethyl isomer.

  • 2,4,6-Isomer (Target): The two ortho-methyl groups create a "picket fence" effect. This prevents the propyl chain from folding back over the ring, inhibiting certain hydrogen transfer rearrangements.

  • 2,4,5-Isomer: Has one open ortho position. This allows for a McLafferty Rearrangement involving the aromatic ring, often resulting in a unique even-electron ion at m/z 134 which is absent or suppressed in the 2,4,6-isomer.

Figure 2: Steric influence on fragmentation pathways distinguishing regioisomers.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for Stevenson's Rule and Benzylic cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-phenylpropan-1-ol." NIST Chemistry WebBook, SRD 69. [Link]

  • Maharramov, A., et al. (2011).[4] "1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol."[4] Acta Crystallographica Section E, 67(3). (Provides synthesis and structural characterization of closely related mesityl-propanol derivatives). [Link]

  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 3-(2,4,6-Trimethylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Chemical Identity & Hazard Profile

  • Chemical Name: 3-(2,4,6-Trimethylphenyl)propan-1-ol

  • Common Synonyms: 3-Mesitylpropanol; Hydrocinnamyl alcohol, 2,4,6-trimethyl- derivative.

  • Chemical Class: Aromatic Primary Alcohol.

  • Physical State: Viscous liquid or low-melting solid (Standard Temperature & Pressure).

  • Primary Hazards:

    • Severe Eye Irritant/Damage (Category 1/2A): Primary alcohols with aromatic rings can cause irreversible corneal damage.

    • Skin Irritant (Category 2): Causes inflammation and potential defatting of the skin.

    • Specific Target Organ Toxicity (STOT-SE 3): Inhalation of mists/vapors may cause respiratory tract irritation.

    • Lipophilicity: The trimethyl-substituted aromatic ring significantly increases lipid solubility compared to simple alcohols, enhancing skin absorption rates.

Operational Stance: Treat this compound as a high-contact risk . Due to its enhanced lipophilicity, standard barrier protection times may be reduced compared to non-substituted aromatics. All handling must occur within a certified chemical fume hood.

Part 2: Risk Assessment & Hierarchy of Controls

Before deploying PPE, engineering controls must be the primary defense.

  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls:

    • Fume Hood: Mandatory. Maintain face velocity at 80–100 fpm.

    • Process Containment: Use closed transfer systems (cannula/syringe) for volumes >50 mL to prevent aerosolization.

  • Administrative Controls:

    • Designate a "Hot Zone" for handling.

    • Prohibit solo work when handling >100g.

Visualization: Safety Decision Logic

SafetyLogic Start Start: Handling 3-(2,4,6-Trimethylphenyl)propan-1-ol VolCheck Volume > 50 mL? Start->VolCheck Hood Engineering: Fume Hood (Sash < 18") VolCheck->Hood No ClosedSys Engineering: Closed Transfer (Cannula) VolCheck->ClosedSys Yes PPE_Std PPE: Nitrile (Double) + Goggles + Lab Coat Hood->PPE_Std PPE_High PPE: Laminate/Viton Gloves + Face Shield + Tyvek ClosedSys->PPE_High

Caption: Decision matrix for Engineering Controls and PPE scaling based on handling volume.

Part 3: Comprehensive PPE Specifications

The following protocols are based on "Read-Across" toxicology from the structural analog 3-Phenyl-1-propanol, adjusted for the increased lipophilicity of the mesityl group.

1. Hand Protection (Gloves)

Standard latex gloves are insufficient due to poor chemical resistance against aromatic alcohols.

Glove MaterialThickness (mm)Breakthrough Time (min)Usage Context
Nitrile (Disposable) 0.11 (4 mil)15–30Splash Protection Only. Double-gloving recommended. Change immediately upon contamination.[1]
Nitrile (Extended Cuff) 0.20 (8 mil)> 60General laboratory handling.
Silver Shield / 4H Laminate> 480Spill Cleanup / Immersion. Mandatory for cleaning up spills >10 mL.
Viton 0.30> 240Excellent resistance; use for bulk transfer.

Protocol:

  • Donning: Inspect for pinholes by trapping air.

  • Doffing: Use the "beak" method (pinch and pull) to ensure the exterior never touches skin. Wash hands with soap and water immediately after removal.

2. Eye & Face Protection [2][3]
  • Minimum: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of liquid splash migration.

  • High Volume (>100 mL) or Heating: Add a Polycarbonate Face Shield (8-inch minimum length) over goggles.

3. Respiratory Protection
  • Routine Use: Not required if working in a functional fume hood.

  • Spill/Emergency:

    • Respirator: Half-face or Full-face elastomeric respirator.

    • Cartridge: OV/P100 (Organic Vapor + HEPA). The "Organic Vapor" (Black band) protects against the volatile alcohol/aromatic vapors; P100 protects against mists if the substance is aerosolized.

4. Body Protection
  • Standard: 100% Cotton Lab Coat (Snap closures preferred for quick removal).

  • High Risk: Chemical-resistant apron (Neoprene or Butyl) or Tyvek coveralls if splashing is probable.

Part 4: Operational Protocols
A. Routine Handling (Synthesis & Transfer)
  • Preparation: Verify fume hood flow. Clear the deck of incompatible oxidizers (e.g., concentrated nitric acid, permanganates).

  • Transfer:

    • Use positive displacement pipettes for viscous liquids to prevent dripping.

    • If weighing, place the balance inside the hood or use a tared closed vessel.

  • Heating: If the reaction requires reflux, ensure all joints are clamped and greased/sleeved. Use a secondary containment tray.

B. Emergency Response: Spills

Immediate Action: Alert personnel, evacuate the immediate area, and assess volume.

Spill Cleanup Workflow:

  • Don PPE: Goggles, Face Shield, Silver Shield/Laminate Gloves, Tyvek suit.

  • Contain: Use vermiculite or sand to dike the spill. Do not use paper towels (increases surface area for evaporation).

  • Absorb: Cover liquid with inert absorbent pads or clay.

  • Clean: Scoop into a heavy-duty hazardous waste bag. Wipe surface with soap and water (detergent is necessary to solubilize the lipophilic residue).

Visualization: Emergency Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 50 mL (In Hood) Assess->Small Large > 50 mL (Or Floor) Assess->Large Absorb Absorb: Vermiculite/Pads (No Paper Towels) Small->Absorb Evac Evacuate Lab Call EHS Large->Evac Waste Disposal: Organic Waste Absorb->Waste

Caption: Triage and response protocol for chemical spills.

C. Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Do not mix with oxidizers or strong acids.

  • Labeling: "Hazardous Waste - 3-(2,4,6-Trimethylphenyl)propan-1-ol - Irritant/Flammable."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10261251, 3-(3-Methylphenyl)propan-1-ol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection. Retrieved from [Link]

Note: Due to the specific nature of 3-(2,4,6-Trimethylphenyl)propan-1-ol, safety protocols are derived from validated data for the closest structural analog, 3-Phenyl-1-propanol, with adjustments for increased lipophilicity.

Sources

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